5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Description
BenchChem offers high-quality 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-10(18)13-7-11(16)5-6-14(13)20-9-12(19)8-17-15(2,3)4/h5-7,12,17,19H,8-9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFAFIRRXLJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972460 | |
| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56980-94-0 | |
| Record name | 1-[5-Amino-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-amino-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (Amosulalol)
Introduction: A Dual-Action Antihypertensive Agent
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, known in the pharmacological field as Amosulalol, is a potent antihypertensive agent characterized by a sophisticated and dual mechanism of action.[1] Unlike traditional beta-blockers or alpha-blockers that target a single receptor class, Amosulalol functions as a combined alpha- and beta-adrenoceptor antagonist.[2][3][4] This dual blockade provides a comprehensive approach to blood pressure management by simultaneously targeting two key pathways in cardiovascular regulation. This guide will provide an in-depth exploration of Amosulalol's core mechanism, the downstream physiological consequences, the experimental methodologies used for its characterization, and its pharmacokinetic profile, offering valuable insights for researchers and drug development professionals.
The Core Directive: Dual Blockade of Adrenergic Receptors
The primary therapeutic efficacy of Amosulalol stems from its ability to competitively antagonize both alpha-1 (α1) and beta (β1 and β2) adrenergic receptors.[3][4] This dual antagonism allows for a synergistic effect in lowering blood pressure, addressing both vascular tone and cardiac output.
Alpha-1 Adrenergic Receptor Antagonism: Inducing Vasodilation
Alpha-1 adrenergic receptors are predominantly located on the smooth muscle of blood vessels.[5] When stimulated by endogenous catecholamines like norepinephrine, these Gq protein-coupled receptors trigger a signaling cascade that increases intracellular calcium, leading to vasoconstriction and an increase in systemic vascular resistance.[5]
Amosulalol competitively binds to these α1-receptors, preventing norepinephrine from exerting its vasoconstrictive effect.[3][5] This blockade results in the relaxation of vascular smooth muscle (vasodilation), which in turn decreases peripheral vascular resistance and contributes significantly to the reduction of blood pressure.[3][4] Studies in hypertensive rat models have demonstrated this effect, showing that Amosulalol administration leads to a rightward shift in the dose-response curve for the α1-agonist phenylephrine, confirming its antagonistic action at these vascular receptors.[2]
Beta-Adrenergic Receptor Antagonism: Modulating Cardiac Activity
Concurrently, Amosulalol acts as an antagonist at beta-adrenergic receptors. The most clinically relevant of these are the β1-receptors, which are highly expressed in cardiac tissue.[4] Stimulation of β1-receptors by catecholamines increases heart rate (positive chronotropic effect) and the force of myocardial contraction (positive inotropic effect), thereby increasing cardiac output.[3]
By blocking cardiac β1-receptors, Amosulalol attenuates the effects of sympathetic nervous system stimulation on the heart.[3][4] This leads to a decrease in heart rate and myocardial contractility, resulting in reduced cardiac output and lower blood pressure.[4] A crucial advantage of this combined action is that the beta-blockade component prevents the reflex tachycardia (an increase in heart rate) that often occurs when blood pressure is lowered solely through alpha-blockade-induced vasodilation.[2] This ensures a more controlled and stable reduction in blood pressure.[2] This effect has been experimentally verified by showing Amosulalol's ability to block the positive chronotropic effects of the beta-agonist isoproterenol.[2]
Pharmacological and Pharmacokinetic Profile
Understanding the quantitative aspects of Amosulalol's interaction with its targets and its journey through the body is critical for drug development.
Pharmacological Data Summary
| Parameter | Observation | Species | Reference |
| Antihypertensive Potency | Approximately threefold more potent than labetalol and arotinolol in decreasing blood pressure. | Rat (SHR) | [2] |
| Oral Bioavailability | ~100% | Human | [6] |
| 22-31% | Rat | [7] | |
| 51-59% | Dog | [7] | |
| 57-66% | Monkey | [7] | |
| Time to Peak Plasma Conc. (Oral) | 2 to 4 hours | Human | [6] |
| Elimination Half-life (t1/2 β) | ~2.8 hours (IV), ~5 hours (Oral) | Human | [6] |
| Metabolism | Primarily excreted unchanged (30.1%); major metabolite is a sulphate conjugate. | Human | [8] |
Cardioprotective Dimensions
Beyond its primary antihypertensive effects, Amosulalol has demonstrated cardioprotective properties. In preclinical studies involving dogs, pretreatment with Amosulalol reduced myocardial energy depletion and adverse metabolic changes during induced ischemia.[9] This suggests that by reducing the workload on the heart (via β1-blockade) and potentially improving coronary blood flow (via α1-blockade), Amosulalol can help protect the heart muscle during periods of reduced oxygen supply.[9]
Experimental Validation: A Protocol for Functional Antagonism Assay
The characterization of a dual-acting antagonist like Amosulalol relies on robust in vitro and in vivo experimental models. Functional assays are paramount as they measure the physiological response to receptor modulation, providing more clinically relevant data than simple binding assays.
Rationale for Experimental Design
To validate the mechanism of a receptor antagonist, it is essential to demonstrate its ability to inhibit the function of an agonist in a dose-dependent manner. An isolated tissue assay is a classic and reliable method for this purpose.[10] For α1-antagonism, the rat thoracic aorta is an ideal model as its contraction is primarily mediated by α1-adrenoceptors. For β1-antagonism, the guinea pig atria can be used to measure changes in the rate and force of contraction.[11] The choice of tissue and agonist provides a self-validating system: the antagonist should selectively block the effects of an adrenergic agonist (like phenylephrine for α1) without affecting contractions induced by non-adrenergic agents (like potassium chloride).
Detailed Protocol: Functional Assay for α1-Adrenergic Antagonism in Rat Aorta
This protocol outlines the steps to determine the antagonistic effect of Amosulalol on α1-adrenoceptors in an isolated rat thoracic aorta preparation.
-
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15 minutes.
-
Test tissue viability by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60 mM). Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
-
-
Determining Antagonist Effect:
-
Pre-incubate the tissue with a specific concentration of Amosulalol (or vehicle control) for 30-60 minutes.
-
Generate a cumulative concentration-response curve for the α1-agonist phenylephrine. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Repeat this process with several different pre-incubation concentrations of Amosulalol.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of phenylephrine.
-
The presence of a competitive antagonist like Amosulalol will cause a rightward parallel shift in the concentration-response curve.
-
Calculate the pA2 value using a Schild plot analysis to quantify the potency of Amosulalol as an α1-antagonist.
-
Conclusion
The mechanism of action of Amosulalol is a prime example of rational drug design, leveraging a dual blockade of α1 and β1-adrenergic receptors to achieve effective and controlled antihypertension. Its antagonism of vascular α1-receptors reduces peripheral resistance, while the concurrent blockade of cardiac β1-receptors lowers cardiac output and crucially prevents reflex tachycardia. This multifaceted approach, supported by robust pharmacological data and cardioprotective evidence, establishes Amosulalol as a significant agent in cardiovascular therapy. The experimental frameworks described herein provide the self-validating systems necessary to probe such complex mechanisms, ensuring scientific integrity and fostering further innovation in drug development.
References
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Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. PubMed. Available at: [Link]
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Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses. PubMed. Available at: [Link]
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Autonomic Pharmacology | Adrenergic Antagonists. YouTube. Available at: [Link]
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Effects of amosulalol, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs. PubMed. Available at: [Link]
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What is Amosulalol Hydrochloride used for? Patsnap Synapse. Available at: [Link]
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α-Adrenoceptor Assays. PubMed. Available at: [Link]
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What is the mechanism of Amosulalol Hydrochloride? Patsnap Synapse. Available at: [Link]
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Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide. PubMed. Available at: [Link]
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Amosulalol. PubChem. Available at: [Link]
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Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys. PubMed. Available at: [Link]
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In vitro interactions of agonists and antagonists with beta-adrenergic receptors. PubMed. Available at: [Link]
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Amosulalol. Wikipedia. Available at: [Link]
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Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed. Available at: [Link]
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Affinity and Selectivity of &bgr;‐Adrenoceptor Antagonists In Vitro. Semantic Scholar. Available at: [Link]
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Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. MDPI. Available at: [Link]
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Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals. PubMed. Available at: [Link]
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In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a key intermediate in the development of novel beta-adrenergic blocking agents. The protocol herein details a robust two-step synthetic pathway, commencing with the O-alkylation of 5-amino-2-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate, followed by the nucleophilic opening of the epoxide ring with tert-butylamine. This application note is designed to equip researchers with a detailed, step-by-step methodology, including insights into reaction mechanisms, safety considerations, and analytical characterization of the final product.
Introduction
Beta-adrenergic blockers (β-blockers) are a class of drugs that play a crucial role in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The characteristic structural feature of many β-blockers is an aryloxypropanolamine side chain. The title compound, 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, is a valuable building block in medicinal chemistry, possessing the core structure of a β-blocker with additional functional groups (amino and acetyl) that allow for further chemical modifications and the exploration of new pharmacological profiles.
The synthesis of such compounds generally follows a well-established route involving the reaction of a phenolic precursor with epichlorohydrin, followed by the addition of an amine.[3] This document will provide a detailed, field-proven protocol for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, offering insights into the critical parameters that ensure a high yield and purity of the final product.
Synthetic Strategy
The synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key starting material, 5-amino-2-hydroxyacetophenone, which is then elaborated to the final product.
Caption: Synthetic workflow for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Amino-2-hydroxyacetophenone
The starting material, 5-amino-2-hydroxyacetophenone, can be synthesized via the reduction of 5-nitro-2-hydroxyacetophenone. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in the presence of hydrochloric acid.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| 5-Nitro-2-hydroxyacetophenone | C₈H₇NO₄ | 181.15 | Reagent |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | Reagent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ACS Grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-hydroxyacetophenone (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid (a sufficient amount to ensure acidic conditions) with stirring. The reaction is exothermic and may require cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 5-amino-2-hydroxyacetophenone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
This step involves two sequential reactions: the formation of the glycidyl ether intermediate followed by the ring-opening of the epoxide with tert-butylamine.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| 5-Amino-2-hydroxyacetophenone | C₈H₉NO₂ | 151.16 | Synthesized |
| Epichlorohydrin | C₃H₅ClO | 92.52 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | ACS Grade |
| tert-Butylamine | C₄H₁₁N | 73.14 | Reagent |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous |
| Deionized Water | H₂O | 18.02 | - |
Procedure:
Part A: Synthesis of 5-Amino-2-(oxiran-2-ylmethoxy)acetophenone (Intermediate)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-amino-2-hydroxyacetophenone (1.0 eq) in a mixture of an aprotic solvent such as dimethyl sulfoxide (DMSO) and water.[4]
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the reaction mixture at room temperature while stirring vigorously.
-
After the addition is complete, add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide intermediate, which can be used in the next step without further purification.
Part B: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (Final Product)
-
Dissolve the crude 5-amino-2-(oxiran-2-ylmethoxy)acetophenone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).[4]
-
Add tert-butylamine (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 4-8 hours.[4] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Reaction Mechanism
The synthesis proceeds through two key mechanistic steps:
-
O-alkylation: The phenolic hydroxyl group of 5-amino-2-hydroxyacetophenone is deprotonated by the base (NaOH) to form a phenoxide ion. This nucleophilic phenoxide then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin in an SN2 reaction, leading to the formation of a chlorohydrin intermediate. Subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride ion, results in the formation of the glycidyl ether (epoxide) intermediate.[5][6][7]
-
Epoxide Ring Opening: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the tert-butyl group, the attack preferentially occurs at the terminal, less substituted carbon of the epoxide. This ring-opening reaction is followed by protonation of the resulting alkoxide during workup to yield the final 2-hydroxypropylamine derivative.[3]
Caption: Reaction mechanism for the synthesis of the target compound.
Analytical Characterization
The identity and purity of the synthesized 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and O-H stretching of the amine and alcohol, the C=O stretching of the ketone, and the C-O stretching of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Appropriate fire safety measures should be in place, especially when working with flammable organic solvents.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reduction. | Increase reaction time or temperature. Ensure sufficient amount of reducing agent and acid. |
| Low yield in Step 2A | Incomplete deprotonation of the phenol. | Ensure the use of a sufficient amount of a strong base. |
| Side reactions of epichlorohydrin. | Control the reaction temperature carefully during the addition of epichlorohydrin. | |
| Low yield in Step 2B | Incomplete epoxide opening. | Increase the reaction temperature or time. Use a larger excess of tert-butylamine. |
| Steric hindrance. | Consider using a less hindered amine if the reaction with tert-butylamine is consistently low-yielding. | |
| Impure final product | Presence of starting materials or side products. | Optimize the purification method (e.g., column chromatography conditions, recrystallization solvent). |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. By carefully controlling the reaction conditions and following the outlined procedures, researchers can obtain this valuable intermediate in good yield and high purity, facilitating further investigations in the field of medicinal chemistry and drug discovery.
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ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. [Link]
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PubMed Central. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. [Link]
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WordPress.com. (2013). Epichlorohydrin. [Link]
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YouTube. (2020). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. [Link]
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PubMed. (n.d.). Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. [Link]
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EraGene. (n.d.). (+-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol. [Link]
-
Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
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purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone by chromatography
Application Note & Protocol
High-Resolution Purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone Utilizing Reverse-Phase and Chiral Chromatography
Abstract
This comprehensive guide details a robust chromatographic strategy for the purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-stage approach: an initial high-capacity purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove process-related impurities, followed by a high-resolution chiral separation to isolate the desired enantiomer. The methodologies are designed to be scalable and reproducible, providing researchers, scientists, and drug development professionals with a validated protocol for obtaining high-purity material suitable for downstream applications.
Introduction: The Scientific Imperative for Purity
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a molecule of significant interest in medicinal chemistry, sharing structural motifs with a class of compounds known as beta-blockers. The presence of multiple functional groups—an aromatic amine, a secondary amine, a hydroxyl group, and a ketone—renders its synthesis susceptible to the formation of various impurities. These can include starting materials, reagents, and byproducts from side reactions, such as over-alkylation or oxidation. Furthermore, the compound possesses a stereocenter in the 2-hydroxypropoxy linker, meaning it exists as a pair of enantiomers. It is well-established that for many chiral drugs, including beta-blockers, the desired therapeutic activity resides in one enantiomer, while the other may be inactive or even contribute to undesirable side effects[1][2][3].
Therefore, a stringent purification protocol is not merely a procedural step but a critical determinant of the compound's ultimate safety and efficacy. This guide provides the scientific rationale and a detailed, field-tested protocol for achieving high purity of the target compound.
The Chromatographic Rationale: A Two-Pillar Strategy
Pillar 1: Reverse-Phase Chromatography for Impurity Profiling and Removal
The foundational step in this purification strategy is reverse-phase chromatography (RPC). The choice of RPC is dictated by the physicochemical properties of the target molecule. With its multiple polar functional groups, the compound is highly soluble in polar solvents, making it an ideal candidate for separation on a non-polar stationary phase[4][5].
In RPC, the stationary phase is hydrophobic (e.g., silica gel derivatized with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol)[6][7]. The separation mechanism is based on hydrophobic interactions; more non-polar (lipophilic) molecules will have a stronger affinity for the stationary phase and thus be retained longer, while more polar molecules will preferentially associate with the mobile phase and elute more quickly[8].
A critical consideration for this specific molecule is the presence of the amino groups, which can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to poor peak shape (tailing). To mitigate this, the mobile phase pH must be controlled. For basic amines, using a mobile phase with an alkaline pH ensures the analyte is in its neutral, free-base form, which often leads to better retention and peak symmetry[9].
Pillar 2: Chiral Chromatography for Enantiomeric Resolution
Following the removal of general impurities, the focus shifts to resolving the enantiomeric pair. This is achieved using a specialized chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to differential retention times and, thus, separation. For beta-blocker-like compounds, polysaccharide-based or macrocyclic glycopeptide-based CSPs (such as Chirobiotic V) have demonstrated excellent enantioselectivity[3]. The separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which differ in stability and energy, allowing for their chromatographic resolution.
Experimental Protocols
Protocol I: Achiral Purification by Preparative RP-HPLC
This protocol is designed for the initial bulk purification of the crude synthetic mixture.
A. Sample Preparation:
-
Dissolve the crude 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% triethylamine).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The recommended sample concentration for preparative runs is typically 10-50 mg/mL, depending on the column size and loading capacity.
B. HPLC System and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 10 µm particle size, ≥20 mm ID | C18 provides the necessary hydrophobic stationary phase. Larger particle size and internal diameter (ID) are typical for preparative scale to allow for higher loading. |
| Mobile Phase A | Water with 0.1% Triethylamine (TEA) | TEA is a competing base that masks active silanol sites on the silica, improving peak shape for the basic amine analyte[9]. |
| Mobile Phase B | Acetonitrile with 0.1% Triethylamine (TEA) | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 5% B to 60% B over 30 minutes | A gradient elution is necessary to first elute highly polar impurities and then the target compound with good resolution from less polar byproducts. This gradient should be optimized based on analytical scale scouting runs. |
| Flow Rate | 20 mL/min (for a 20 mm ID column) | The flow rate is scaled according to the column diameter to maintain optimal linear velocity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | The acetophenone moiety provides strong UV absorbance. Monitoring at multiple wavelengths can help differentiate the product from impurities. |
| Injection Volume | 1-5 mL (dependent on column size and concentration) | The volume should be optimized to avoid column overloading, which leads to poor peak shape and resolution. |
C. Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified compound as a solid.
Protocol II: Enantiomeric Separation by Chiral HPLC
This protocol is for the analytical or semi-preparative separation of the enantiomers from the material purified in Protocol I.
A. Sample Preparation:
-
Dissolve the purified racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter.
B. Chiral HPLC System and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Chirobiotic V, 5 µm particle size, 4.6 x 250 mm | This macrocyclic glycopeptide stationary phase is known to be effective for the chiral separation of beta-blockers[3]. |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.15 v/v/v) | This mobile phase composition has been shown to provide good enantioseparation for similar compounds[3]. The acidic and basic additives serve to control the ionization state of the analyte and improve interaction with the CSP. |
| Elution Mode | Isocratic | Isocratic elution is often sufficient for chiral separations once an effective mobile phase is identified. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate often improves resolution in chiral chromatography. |
| Column Temperature | 25 °C | Temperature can significantly impact chiral recognition; a stable temperature is crucial. |
| Detection | UV at 254 nm | |
| Injection Volume | 5-20 µL |
Visualization of the Purification Workflow
The overall process from crude material to the isolated, pure enantiomer can be visualized as a logical workflow.
Caption: Workflow for the purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Mechanistic Visualization of Separation
The following diagram illustrates the principle of reverse-phase separation for the target molecule and a representative impurity.
Caption: Principle of Reverse-Phase Chromatographic Separation.
References
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Piette, V., et al. (2003). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase. Journal of Chromatography A.
- Hromadkova, H., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central.
-
Russo, M. V., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[2]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from
- Reddy, G. O., et al. (2011). Synthesis and Characterization of Compounds Related to Lisinopril. PubMed Central.
- Hromadkova, H., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed.
- PubChem. (2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- ResearchGate. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters.
- PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
- Chemistry LibreTexts. (2022). Reverse Phase Chromatography.
- Chromatography Online. (2019). Chiral Separation of Beta Blocker Pindolol Enantiomers.
- PubChem. 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride.
- Anwar, S., et al. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
- Kim, H., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society.
- SIELC Technologies. Polar Compounds.
- University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
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- 5. Polar Compounds | SIELC Technologies [sielc.com]
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- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating a Novel β-Adrenergic Receptor Modulator
Section 1: Introduction and Scientific Rationale
The compound 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone represents a novel small molecule with significant structural homology to known β-adrenergic receptor modulators. The presence of the (tert-butylamino)-2-hydroxypropoxy group is a classic pharmacophore found in many β-blockers and agonists, suggesting a potential interaction with β-adrenergic receptors. The 5-Amino...acetophenone moiety, on the other hand, may confer unique properties, including altered receptor subtype selectivity, signaling bias, or pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. We will proceed under the scientifically informed hypothesis that 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone acts as a modulator of the β-adrenergic signaling pathway. The following protocols are designed to be self-validating, enabling researchers to systematically characterize the compound's biological activity.
Presumed Mechanism of Action:
Stimulation of β-adrenergic receptors, which are G-protein coupled receptors, typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2][3] PKA can then phosphorylate various downstream targets, leading to a cellular response. Furthermore, β-adrenergic receptor stimulation can also trigger alternative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[1]
Caption: Presumed signaling pathway of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Section 2: Compound Handling and Preparation
Safety Precautions
While specific toxicity data for this novel compound is unavailable, researchers should handle it with the same care as other biologically active small molecules. The acetophenone moiety suggests that it may cause skin and eye irritation upon direct contact.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of powder or aerosols.[5] Use a chemical fume hood for weighing and preparing stock solutions.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6][7] For long-term storage, -20°C is recommended.
Preparation of Stock Solutions
The solubility of this compound is predicted to be low in aqueous solutions but higher in organic solvents.
| Property | Value | Source |
| Molecular Formula | C17H28N2O3 | |
| Molecular Weight | 308.42 g/mol | |
| Predicted Solubility | Soluble in DMSO and Ethanol | Inferred from similar structures[8] |
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 3.08 mg of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Section 3: Cell Culture Assays
The following protocols are designed to assess the biological activity of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in a variety of cell lines. It is recommended to use cell lines known to express β-adrenergic receptors (e.g., HEK293, various cardiomyocyte lines, or specific cancer cell lines).
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the compound-containing medium. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if the compound induces programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[13][14][15][16]
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a luminescent signal.[13][16]
Protocol (Fluorometric):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Incubation: Incubate for a period determined by preliminary experiments (typically 6-24 hours).
-
Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's instructions (e.g., a kit from Promega or Thermo Fisher Scientific).[13][14]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[16]
Western Blot Analysis of MAPK/ERK Signaling
This protocol allows for the investigation of the compound's effect on the MAPK/ERK signaling pathway, a potential downstream target of β-adrenergic receptor activation.[17][18][19][20][21]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein (e.g., ERK1/2), one can determine the activation state of the signaling pathway.[18][19]
Caption: A typical workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Section 4: Data Interpretation and Troubleshooting
| Assay | Expected Outcome for a β-Adrenergic Agonist | Potential Issues and Troubleshooting |
| MTT Assay | Depending on the cell type and context, may see an increase or decrease in cell viability/proliferation. | High background: Ensure complete removal of MTT-containing medium. Low signal: Optimize cell seeding density and incubation time. |
| Caspase-3/7 Assay | May induce or inhibit apoptosis depending on the cell line and signaling context. | No signal: Ensure the chosen time point is appropriate for apoptosis detection. Use a positive control to validate the assay. |
| Western Blot | Increased phosphorylation of ERK1/2 at early time points. | No bands: Check protein transfer and antibody dilutions. High background: Optimize blocking conditions and washing steps. |
Section 5: References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]
-
Sandoval, D. A., & Egnaczyk, G. F. (2009). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 4(1), 21–33. [Link]
-
A process for the preparation of 5-3-tert-butylamino-2-hydroxypropoxy-3,4-dihydrocarbostyryl. (1994). European Patent Office. [Link]
-
Safety Data Sheet: Acetophenone. (n.d.). Carl Roth. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 67–80. [Link]
-
Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
-
(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol. (n.d.). PubChem. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]
-
Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia.pub, 1(1), 1. [Link]
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Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2018). Cytometry Part A, 93(12), 1237–1246. [Link]
-
material safety data sheet - 2-amino acetophenone. (n.d.). [Link]
-
Chemical Properties of Nadolol (CAS 42200-33-9). (n.d.). Cheméo. [Link]
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Beta 1 Receptors. (2023). In StatPearls. StatPearls Publishing. [Link]
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5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride. (n.d.). PubChem. [Link]
-
Acetophenone. (n.d.). PubChem. [Link]
-
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6683. [Link]
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16 Search Results for Caspase Assay Kits Page. (n.d.). Elabscience. [Link]
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β-Adrenergic Receptor Signaling: An Acute Compensatory Adjustment—Inappropriate for the Chronic Stress of Heart Failure? (2003). Circulation Research, 92(5), 479–482. [Link]
-
ACETOPHENONE AR. (n.d.). Loba Chemie. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Epinephrine Signaling Pathway. (2021). YouTube. [Link]
-
NADOLOL. (2024). ChemBK. [Link]
-
material safety data sheet - 3-amino acetophenone. (n.d.). oxfordlabchem.com. [Link]
-
Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3247–3254. [Link]
-
3-Destertbutylamino-3-hydroxy Nadolol. (n.d.). PubChem. [Link]
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- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analytical Detection of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Introduction: The Significance of Quantifying Celiprolol Impurity A
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, identified as Impurity A in the European Pharmacopoeia for Celiprolol, is a critical analyte in the quality control of Celiprolol hydrochloride, a cardioselective beta-blocker.[1][2][3] Celiprolol is used in the management of hypertension and angina pectoris.[4] The presence of impurities, such as this process-related substance or degradation product, can impact the safety and efficacy of the final drug product.[4] Therefore, robust and validated analytical methods for the accurate detection and quantification of this specific impurity are paramount for pharmaceutical manufacturers and regulatory bodies to ensure product quality and patient safety.[5]
This comprehensive guide provides detailed application notes and protocols for the analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, leveraging state-of-the-art analytical techniques. The methodologies outlined are designed for researchers, scientists, and drug development professionals, offering both foundational principles and step-by-step instructions.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Name | 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | [2] |
| Synonyms | Celiprolol EP Impurity A, 3-Acetyl-4-[3-(1,1-Dimethylethylamino)-2-Hydroxy-propoxy]aniline | [2] |
| CAS Number | 56980-94-0 | [3] |
| Molecular Formula | C₁₅H₂₄N₂O₃ | [2] |
| Molecular Weight | 280.37 g/mol | [2] |
Chromatographic Methods: The Cornerstone of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of pharmaceutical impurities due to its high resolution, sensitivity, and robustness.[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
The selection of chromatographic conditions is driven by the physicochemical properties of Celiprolol and its impurities. A reversed-phase C18 column is a logical first choice due to the moderate polarity of the analytes. A gradient elution is often necessary to achieve adequate separation of the main component from its closely related impurities within a reasonable runtime.[7] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to modulate the retention and selectivity. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine functionalities in both Celiprolol and the target impurity, thereby influencing their retention behavior.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18, 4.6 x 250 mm, 5 µm particle size or equivalent.[7]
-
Mobile Phase A: 0.1% v/v Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 60 25 80 30 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (Celiprolol has absorbance maxima around this wavelength, and impurities are typically monitored at the same wavelength as the API unless their chromophores differ significantly).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Celiprolol HCl drug substance or powdered tablets in the diluent to a final concentration of approximately 1 mg/mL of Celiprolol HCl.
4. System Suitability:
-
Inject the standard solution in replicate (n=5).
-
The relative standard deviation (RSD) of the peak area for the analyte should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor for the analyte peak should be ≤ 2.0.
5. Analysis and Quantification:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Identify the peak corresponding to the impurity in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of the impurity in the sample using the external standard method.
6. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated by the separation of the impurity from the main peak and other potential impurities. Forced degradation studies are crucial here.[6]
-
Linearity: A minimum of five concentrations across a range (e.g., LOQ to 150% of the specification limit).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity curve.
-
Accuracy: Performed by spiking the drug product with known amounts of the impurity at different concentration levels.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[8]
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like the target analyte.[9] The method relies on Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent specificity and reduces background noise.
The protonated molecule [M+H]⁺ of the analyte has a theoretical m/z of 281.18. The fragmentation in the collision cell is expected to occur at the more labile bonds. Key fragment ions would likely arise from the cleavage of the side chain, such as the loss of the tert-butyl group or cleavage of the ether linkage. A plausible fragmentation pathway would involve the formation of a stable fragment ion at m/z 208, resulting from the loss of the tert-butylamino-2-hydroxypropyl moiety. Another significant fragment could be observed at m/z 74, corresponding to the protonated tert-butylamine.
1. Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
2. LC Conditions:
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% v/v Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% v/v Formic acid.
-
Gradient: A rapid gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions (Predicted):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Impurity A 281.2 208.1 (Quantifier) 15 (Optimize) 74.1 (Qualifier) 20 (Optimize) Celiprolol 380.2 251.1 25 (Optimize) Internal Standard (e.g., Metoprolol) 268.2 116.1 20 (Optimize) Note: Collision energies require optimization for the specific instrument used.
4. Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of the analyte in the samples is then determined from this calibration curve.
Spectroscopic Methods
While chromatography is the primary tool for separation and quantification, spectroscopic methods can be used for identification and preliminary assessment.
UV-Vis Spectrophotometry
The acetophenone and amino functional groups in the analyte's structure suggest it will have a distinct UV absorption profile.[10] The primary absorbance is expected in the UV region, likely with maxima influenced by the substitution pattern on the benzene ring. For method development in HPLC, running a UV scan of an isolated standard of the impurity is recommended to determine the optimal wavelength for detection. In the absence of an isolated standard, monitoring at the wavelength used for the parent drug, Celiprolol (around 230-240 nm), is a common and acceptable practice.[11]
Forced Degradation Studies
To ensure the stability-indicating nature of the developed methods, forced degradation studies are essential as per ICH guidelines.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105 °C.
-
Photolytic Degradation: Exposure to UV and visible light.
The analytical method should be able to resolve the peak of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone from any degradation products formed under these conditions. Studies have shown that Celiprolol hydrochloride degrades significantly under hydrolytic (especially basic), oxidative, and photolytic conditions.[7]
Conclusion and Best Practices
The reliable analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is crucial for the quality control of Celiprolol. The HPLC-UV method detailed here provides a robust framework for routine quality control in a pharmaceutical setting. For bioanalytical applications or when higher sensitivity is required, the LC-MS/MS protocol offers superior performance. All methods must be thoroughly validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose. It is recommended to use certified reference standards for both the analyte and the parent drug for accurate quantification.
References
-
Singh, S., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 198, 113953. Available at: [Link]
-
Hefnawy, M., et al. (2018). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(4), 75-94. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Available at: [Link]
- Itohda, A., et al. (2005). Determination of celiprolol in human plasma using high-performance liquid chromatography with fluorescence detection for clinical application. Journal of Chromatography B, 816(1-2), 187-191. (Simlar methods for Celiprolol are described in the general search results, providing context for wavelength selection).
-
Kaushal, N., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 115, 364-374. Available at: [Link]
-
Nishida, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(10), 1594–1603. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Available at: [Link]
-
The Royal Society of Chemistry. (2016). UV-Vis absorption spectra of the groundstate of important species in this work. Available at: [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. Available at: [Link]
-
Veeprho. (n.d.). Celiprolol EP Impurity A | CAS 56980-94-0. Available at: [Link]
-
Reddy, G. S., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4), 864-872. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]
-
Smith, S. L., & Sancilio, L. F. (1986). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 8 Suppl 4, S1-8. Available at: [Link]
-
Imai, H., et al. (2007). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 987-994. Available at: [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
SpectraBase. (n.d.). 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-chloro-N-ethylbenzamide - Optional[FTIR] - Spectrum. Available at: [Link]
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- 6. science.gov [science.gov]
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- 11. ijcrcps.com [ijcrcps.com]
Application Notes and Protocols for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in Assay Development
Introduction: Unveiling a Novel Adrenergic Modulator
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a synthetic compound featuring a characteristic beta-amino alcohol pharmacophore, structurally analogous to well-known beta-blockers like atenolol.[1] The presence of the tert-butylamino group and the hydroxypropoxy linker strongly suggests an affinity for adrenergic receptors, which are pivotal members of the G-protein coupled receptor (GPCR) superfamily.[2][3] GPCRs are integral to a vast array of physiological processes, making them the most abundant class of therapeutic targets.[3] The acetophenone moiety, while less common in classical beta-blockers, offers a unique chemical handle for potential modifications and introduces distinct electronic and steric properties that may influence receptor interaction and downstream signaling.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and insightful assays utilizing 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. The protocols detailed herein are designed to not only quantify the compound's activity but also to elucidate its mechanism of action at the molecular and cellular levels.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is foundational to successful assay development.
| Property | Value/Information | Source |
| Molecular Formula | C15H24N2O3 | [6] |
| Molecular Weight | 280.36 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Inferred from structural analogs[7] |
| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. | Standard laboratory practice |
Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Core Application: Characterizing Adrenergic Receptor Interaction
Given its structure, the primary application for this compound is the characterization of its interaction with beta-adrenergic receptors (β-ARs). The following assays are fundamental to defining its pharmacological profile.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays remain the gold standard for determining the affinity of a test compound for a specific receptor.[8] These assays directly measure the binding of a radiolabeled ligand to the receptor and how the test compound competes for this binding.
Principle: A radiolabeled antagonist with known high affinity for the target receptor (e.g., [³H]-dihydroalprenolol for β-ARs) is incubated with a source of the receptor (e.g., cell membranes).[9] The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Ki) can be calculated.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: β-Adrenergic Receptor Competitive Binding Assay
-
Receptor Source Preparation: Prepare membranes from cells or tissues known to express the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing β1-AR or β2-AR, or rat erythrocyte membranes for β2-AR).[9]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer or unlabeled ligand for non-specific binding (e.g., 10 µM propranolol).
-
50 µL of serially diluted 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
-
50 µL of radioligand (e.g., [³H]-dihydroalprenolol at a final concentration near its Kd).
-
50 µL of membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8][9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Downstream Signaling
Functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Principle: Beta-adrenergic receptors primarily couple to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][10] Therefore, measuring changes in intracellular cAMP levels is a direct readout of receptor activation or inhibition.
GPCR Signaling Cascade
Caption: Simplified Gs-coupled GPCR signaling pathway.
Detailed Protocol: cAMP Accumulation Assay (HTRF®)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a sensitive, no-wash detection of cAMP.
-
Cell Culture: Plate cells expressing the target β-AR (e.g., HEK293-β2-AR) in a 96- or 384-well plate and grow to confluence.
-
Compound Preparation:
-
Antagonist Mode: Prepare serial dilutions of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
-
Agonist Mode: Prepare serial dilutions of the test compound and a known agonist (e.g., isoproterenol) as a positive control.
-
-
Assay Procedure:
-
Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Add the test compound and incubate for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration and incubate for another 30 minutes.
-
Agonist Mode: Add the test compound or control agonist and incubate for 30 minutes.
-
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Revvity, Cisbio).
-
Measurement: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration.
-
Agonist Mode: Determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Antagonist Mode: Determine the IC₅₀ and calculate the antagonist affinity (Kb) using the Gaddum equation.
-
Advanced Application: Assessing Cardiotoxicity and Efficacy
The structural similarity of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone to cardioselective beta-blockers warrants investigation into its effects on cardiomyocytes.
Calcium Flux Assay in iPSC-Derived Cardiomyocytes
Principle: Cardiac contraction is tightly regulated by intracellular calcium (Ca²⁺) transients.[11] Beta-adrenergic stimulation increases the amplitude and frequency of these Ca²⁺ transients.[11] This assay measures the effect of the test compound on the Ca²⁺ handling properties of human induced pluripotent stem cell (iPSC)-derived cardiomyocytes, providing a physiologically relevant model for assessing potential cardiac efficacy or toxicity.[12][13]
Detailed Protocol: Fluorescent Calcium Flux Assay
-
Cell Culture: Plate iPSC-derived cardiomyocytes on gelatin-coated, black-walled, clear-bottom 96- or 384-well plates.[12] Maintain the cells in culture until a spontaneously beating syncytium is formed (typically 7-10 days).[12]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the kit manufacturer's instructions.[13][14]
-
Baseline Reading: Wash the cells with Tyrode's solution or HBSS to remove excess dye. Acquire a baseline recording of spontaneous Ca²⁺ oscillations using a kinetic plate reader (e.g., FLIPR, FDSS/µCELL) or a fluorescence microscope.
-
Compound Addition: Add serial dilutions of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone to the wells.
-
Post-Compound Reading: Immediately begin recording the fluorescent signal to capture the acute effects on Ca²⁺ transients. Record for a sufficient duration to observe changes in beat rate, amplitude, and decay kinetics.
-
Data Analysis: Analyze the kinetic fluorescence data to extract key parameters:
-
Beat Rate (Frequency): The number of peaks per unit of time.
-
Peak Amplitude: The magnitude of the fluorescence change, corresponding to the amount of Ca²⁺ released.
-
Peak Duration and Decay Time: Measures of how quickly Ca²⁺ is sequestered back into the sarcoplasmic reticulum.
-
Expected Outcomes and Interpretation
| Parameter | Expected Effect of a β-Blocker (Antagonist) | Interpretation |
| Beat Rate | Decrease or no change in basal rate; blocks agonist-induced increase. | Negative chronotropic effect. |
| Peak Amplitude | Decrease or no change in basal amplitude; blocks agonist-induced increase. | Negative inotropic effect. |
| Decay Time | Lengthening of decay time. | Slower Ca²⁺ reuptake. |
Conclusion
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a promising molecule for the development of novel adrenergic modulators. The assays outlined in these notes provide a robust framework for its comprehensive pharmacological characterization. By systematically assessing its binding affinity, functional activity, and effects on a physiologically relevant cell model like iPSC-derived cardiomyocytes, researchers can effectively elucidate its therapeutic potential and safety profile. The inherent flexibility of these protocols allows for adaptation to specific research questions and high-throughput screening campaigns.
References
-
PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Nash, R. J., et al. (2018).
- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
- Seth, S. D., et al. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Indian Journal of Physiology and Pharmacology, 27(1), 23-30.
- Raterink, R. J., et al. (2022). Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Metabolites, 12(7), 582.
- Pistritto, G., et al. (2021). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR Protocols, 2(2), 100523.
-
Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Retrieved from [Link]
-
Harrizul, R., et al. (2020). Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000-2020. ResearchGate. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
- Manghisi, E., et al. (1994). A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl.
-
Cellular Dynamics International. (n.d.). iCell Cardiomyocytes² Application Protocol: Intracellular Calcium Flux Detection with FDSS/µCELL. Retrieved from [Link]
- Derle, D. V., & Sagar, B. S. H. (2009). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library.
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
- Farmaco S.p.A. (1986). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
- Wood, C. B., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65321.
-
PubChem. (n.d.). (2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hess, M. C., et al. (2014). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes... ResearchGate. Retrieved from [Link]
-
BMG Labtech. (n.d.). Real-time calcium flux measurements in iPSC derived 3D heart tissue. Retrieved from [Link]
- Uddin, M. S., et al. (2023). In vitro Study of Pharmaceutical Equivalence of Atenolol Tablets. Letters in Applied NanoBioScience, 12(5), 143.
- Gherbi, K., & Wright, S. C. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-750.
- Kohlhaas, M., et al. (2022). Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. Frontiers in Physiology, 13, 804918.
- El-Gamal, M. I., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1133.
-
Agilent. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Retrieved from [Link]
- El-Gindy, A., et al. (2010).
- Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 997-1001.
-
Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]
- Farmaco S.p.A. (1985). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
-
PubChem. (n.d.). 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone Experiments
Welcome to the technical support center for experiments involving 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. The following information is curated from established synthetic methodologies for related compounds and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
General
Q1: What is 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone and what are its primary applications?
A1: 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a chemical compound that belongs to the class of amino alcohol derivatives, which are common structural motifs in beta-blockers.[1][2] Its structure suggests potential applications in cardiovascular research and drug development as an intermediate or an analogue of pharmacologically active agents.[3]
Q2: What are the key synthetic steps for preparing this compound?
A2: A common synthetic route involves a two-step process:
-
Etherification: Reaction of a protected 5-amino-2-hydroxyacetophenone derivative with an epoxide, typically epichlorohydrin, under basic conditions to form an epoxypropoxy intermediate.
-
Aminolysis: Ring-opening of the resulting epoxide with tert-butylamine.
An alternative approach could involve the initial synthesis of 5-acetamido-2-hydroxyacetophenone, followed by the etherification and aminolysis steps, and a final deprotection of the amino group.
Q3: What are the critical safety precautions when working with the reagents for this synthesis?
A3: Key reagents like epichlorohydrin are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Reactions involving strong bases and amines should also be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Synthesis: Step 1 - Etherification of 5-Amino-2-hydroxyacetophenone with Epichlorohydrin
Q4: I am observing a low yield in the etherification step. What are the potential causes and solutions?
A4: Low yields in this step can often be attributed to several factors:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated to act as an effective nucleophile.
-
Troubleshooting: Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and that the reaction is anhydrous if using a moisture-sensitive base. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate this reaction.
-
-
Side Reactions of Epichlorohydrin: Epichlorohydrin can undergo self-polymerization or react with other nucleophiles present.[4]
-
Troubleshooting: Control the reaction temperature carefully, as higher temperatures can promote side reactions.[5] Adding the epichlorohydrin slowly to the reaction mixture can also help to minimize these unwanted reactions.
-
-
Sub-optimal Reaction Conditions: The reaction temperature and time may not be optimized.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature range of 25-65°C is often a good starting point for this type of reaction.[5]
-
Q5: My reaction is producing multiple unexpected spots on TLC. What are these byproducts?
A5: The formation of multiple byproducts is a common issue.
-
Di-substituted Product: The amine group of the starting material could potentially react with epichlorohydrin.
-
Troubleshooting: Protect the amino group (e.g., as an acetamide) before the etherification step. This protecting group can be removed in a later step.
-
-
Hydrolysis of Epichlorohydrin: If there is water in the reaction mixture, epichlorohydrin can be hydrolyzed to glycerol dichlorohydrin.
-
Troubleshooting: Use anhydrous solvents and reagents to minimize hydrolysis.
-
-
Formation of Bis-ether: The product of the initial reaction, a glycidyl ether, can react with another molecule of the starting phenol.
-
Troubleshooting: Use an excess of epichlorohydrin to favor the formation of the desired mono-ether product.
-
Experimental Workflow: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Caption: Synthetic workflow for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Synthesis: Step 2 - Aminolysis of the Epoxide with tert-Butylamine
Q6: The ring-opening reaction with tert-butylamine is slow or incomplete. How can I improve this?
A6: The reactivity of the epoxide with tert-butylamine can be influenced by several factors.
-
Steric Hindrance: tert-Butylamine is a bulky nucleophile, which can lead to slow reaction rates.[6]
-
Troubleshooting: Increase the reaction temperature and/or reaction time. Using a solvent such as methanol or isopropanol can also facilitate the reaction. A large excess of tert-butylamine can also be used to drive the reaction to completion.
-
-
Incorrect pH: The nucleophilicity of the amine is pH-dependent.
-
Troubleshooting: Ensure the reaction is not performed under acidic conditions, which would protonate the amine, rendering it non-nucleophilic. The reaction is typically carried out in the neat amine or in a suitable solvent without added acid or base.
-
Q7: I am observing the formation of a diol byproduct. What is the cause?
A7: The presence of a diol, 5-Amino-2-(2,3-dihydroxypropoxy)acetophenone, indicates that the epoxide ring has been opened by water instead of tert-butylamine.
-
Troubleshooting: Ensure that the reaction is carried out under anhydrous conditions. If using a solvent, ensure it is dry. If using tert-butylamine as the solvent, ensure it is free of significant water contamination.
Troubleshooting Decision Tree: Low Yield in Synthesis
Caption: Decision tree for troubleshooting low reaction yields.
Purification and Handling
Q8: I am having difficulty purifying the final product by column chromatography. What are some common issues?
A8: The amino and hydroxyl groups in the final product can make purification challenging.
-
Streaking on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to poor separation.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.
-
-
Poor Solubility: The product may have limited solubility in common chromatography solvents.
-
Troubleshooting: A solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective. A gradient elution may be necessary to achieve good separation.
-
Q9: The purified compound appears to be degrading over time. What are the proper storage conditions?
A9: Compounds with amino and hydroxyl groups can be susceptible to oxidation and degradation.
-
Troubleshooting: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from light, as aromatic amines can be light-sensitive. The stability of similar aminopropanol derivatives can be affected by oxygen and the presence of metal ions.[7]
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Temperature (Etherification) | 25 - 65 °C | Higher temperatures may lead to side reactions.[5] |
| Reaction Temperature (Aminolysis) | 50 - 80 °C | Higher temperatures may be needed due to the steric bulk of tert-butylamine.[8] |
| Molar Ratio (Epichlorohydrin:Phenol) | 1.1:1 to 3:1 | An excess of epichlorohydrin is often used. |
| Molar Ratio (tert-Butylamine:Epoxide) | 5:1 to neat | A large excess of the amine is typically used. |
| Purification Eluent (Column) | DCM/MeOH or EtOAc/MeOH with 0.1-1% Et3N | The addition of a base is often necessary. |
References
-
Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]
- Hauck, F. P., & Cimarusti, C. M. (1994). Process of making nadolol. U.S. Patent No. 5,319,141. Washington, DC: U.S.
- Głowacka, I. E., Wróblewski, Z., & Gwardecka, K. K. (2018).
- Boumendjel, A., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6693.
- Wu, S., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Frontiers in Bioengineering and Biotechnology, 10, 934331.
- McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C. Y. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(15), 6674–6679.
- De Groote, M. (1953). Phenol alcohol-epichlorohydrin reaction products. U.S. Patent No. 2,659,710. Washington, DC: U.S.
- Serra, A., et al. (2022). Understanding glycidylation reaction for the formation of pure mono, diglycidyl and dual monomers as glycidyl methacrylate of vanillyl alcohol.
- Unknown. (2012). Preparation method for 5-fluorin-2-hydroxyacetophenone.
- Unknown. (2004). The synthetic method of 5-butanylamino-2-hydroxyacetophenone.
- El-Sayed, M. A., & El-Sayed, H. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11538–11546.
- Thareja, S. (2023). Beta Blockers. In StatPearls.
- Klana, M., et al. (2019). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 70(4), 274–282.
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]
- Manghisi, E., Perego, B., & Salimbeni, A. (1994). A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl.
- Eide-Haugmo, I., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 454–467.
-
Lowe, R. (2013). Epichlorohydrin. Organic chemistry teaching. Retrieved from [Link]
- Akber, H. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4704.
-
Mayo Clinic. (n.d.). Beta blockers. Retrieved from [Link]
- Unknown. (1994). Process for preparing nadolol.
- Reddy, C. R., et al. (2024). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry.
- Fabregat, A., et al. (2014). Comparison of the analysis of β-blockers by different techniques. Analytical and Bioanalytical Chemistry, 406(24), 5893–5903.
- Studzińska, S., & Bocian, S. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules, 28(7), 3226.
-
Daicel Pharma Standards. (n.d.). Nadolol Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Unknown. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine.
- Sidra, I. (2023). Do tertiary amines possess good nucleophilicity to react with epoxides?
-
British Heart Foundation. (2025). Beta blockers: how do they work and do they have side effects?. Retrieved from [Link]
- Dong, N., et al. (2025). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry.
- Unknown. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
-
GoodRx. (n.d.). Common and Rare Beta Blocker Side Effects to Be Aware Of. Retrieved from [Link]
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- 2. Beta blockers - Mayo Clinic [mayoclinic.org]
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- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 5. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Enhancing the Purity of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Welcome to the technical support center for the purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested strategies for increasing the purity of this valuable compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs): Understanding Your Crude Material
Before initiating any purification protocol, a thorough understanding of your starting material is critical. The impurity profile dictates the most effective purification strategy.
Q1: What are the most common impurities I should expect in my crude 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone?
The impurity profile is intrinsically linked to the synthetic route employed. However, for typical multi-step syntheses involving the reaction of an aminophenol with an epoxide precursor, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 5-amino-2-hydroxyacetophenone or the epichlorohydrin-derived intermediate.
-
Regioisomers: Isomeric products resulting from the reaction at different positions on the aromatic ring, if the starting materials were not perfectly selective.
-
Di-substituted Products: Molecules where two units of the hydroxypropoxyamine side chain have attached to a single acetophenone core.
-
Oxidation/Degradation Products: Aromatic amines and phenols are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a common source of discoloration (e.g., pink, brown, or black hues) in the crude product.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, DMSO, THF) and inorganic salts from base-mediated reactions.
Q2: Which analytical techniques are best for assessing the purity of my sample before and after purification?
A multi-faceted analytical approach is essential for a reliable assessment of purity.
| Analytical Technique | Information Provided | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of the number of components. Helps in developing conditions for column chromatography. | For basic amines, streaking is common on silica gel. Add 0.5-1% triethylamine (TEA) or ammonia to the eluent to obtain sharp, well-defined spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity (% area). Can resolve closely related impurities. | Reversed-phase (C18) is typical. An acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) will protonate the amine, leading to better peak shape. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of structurally related impurities. | ¹H NMR is excellent for detecting residual solvents and aromatic impurities. Quantitative NMR (qNMR) can be used for absolute purity determination with an internal standard. |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities. | A simple but powerful indicator of bulk purity. |
Purification Strategy 1: Acid-Base Extraction
Expertise & Experience: This technique leverages the basicity of the two amine functionalities in the target molecule. By converting the compound into its water-soluble salt form, it can be efficiently separated from non-basic or weakly basic organic impurities. This should be your first line of attack for removing neutral organic by-products and some colored impurities.[1][2]
Underlying Principle
The primary aromatic amine and the secondary aliphatic amine are basic and will be protonated by a dilute acid (like HCl) to form ammonium salts. These salts are ionic and exhibit high solubility in the aqueous phase, while neutral impurities remain in the organic phase. Subsequent basification of the aqueous phase regenerates the free-base form of your compound, which can then be recovered.[2]
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1 M HCl).
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The protonated product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate).
-
Isolate Layers: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer once more with a fresh portion of 1 M HCl and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Regeneration of Free Base: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) solution, with stirring until the solution is strongly basic (pH > 12, check with pH paper).
-
Product Recovery:
-
Option A (Precipitation): If the free base is a solid and precipitates out, continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Option B (Back-Extraction): If the product does not precipitate or oils out, extract it back into an organic solvent (e.g., three portions of dichloromethane).
-
-
Final Steps: Wash the collected solid (or combined organic extracts) with cold deionized water to remove residual inorganic salts. Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Troubleshooting Guide: Acid-Base Extraction
-
Q: An emulsion formed at the interface, and the layers won't separate. What should I do?
-
A: Emulsions are common when solutions are shaken too vigorously. First, let the funnel stand for an extended period. If that fails, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent its formation.
-
-
Q: After making the aqueous layer basic, my product didn't precipitate. Why?
-
A: This could be due to several factors: 1) The concentration of your product might be too low to exceed its solubility limit. 2) The free base form of your compound may have significant water solubility. In this case, you must perform a back-extraction into a suitable organic solvent as described in Step 6B.
-
Purification Strategy 2: Recrystallization
Expertise & Experience: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound. For aminophenol derivatives, selecting the right solvent system is paramount to achieving a significant increase in purity. This method is particularly effective at removing small amounts of closely related isomers and colored impurities after an initial acid-base wash.
Underlying Principle
This technique relies on the principle that the solubility of most solids increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities that are either more soluble (remain in the mother liquor) or less soluble (can be filtered out of the hot solution). A patent for a structurally related compound suggests that toluene can be an effective crystallization solvent.[3][4] Furthermore, methods for purifying aminophenols often involve crystallization from aqueous solutions, sometimes with the addition of mild acids.[5]
Solvent Selection Guide
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Rationale & Suitability |
| Isopropanol (IPA) / Water | IPA is a good starting point for polar molecules with hydrogen bonding capabilities. Adding water as an anti-solvent can effectively induce crystallization. |
| Ethanol / Water | Similar to IPA/Water, offering a different polarity profile. Often provides well-formed crystals. |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Toluene | A non-polar solvent. While less intuitive, its effectiveness for a similar structure in the patent literature makes it worth screening.[3][4] It can be excellent for removing highly polar impurities. |
| Ethyl Acetate / Hexanes | A common mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent until turbidity appears, then allow to cool. |
Detailed Protocol
-
Solvent Screening: In parallel on a small scale, test the solubility of ~50 mg of your material in ~0.5 mL of different solvents at room temperature and upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate or steam bath) and swirling. Continue adding the hot solvent until the compound just fully dissolves. Do not add a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or insoluble by-products) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product using the analytical methods described earlier (TLC, HPLC, m.p.).
Troubleshooting Guide: Recrystallization
-
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?
-
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure samples. To resolve this, reheat the solution to re-dissolve the oil, add slightly more solvent, and then try cooling much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
-
-
Q: No crystals are forming even after cooling in an ice bath.
-
A: This usually means too much solvent was added. You can try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization. If using a mixed-solvent system, you may need to add more anti-solvent.
-
Purification Strategy 3: Column Chromatography
Expertise & Experience: When acid-base extraction and recrystallization are insufficient, column chromatography provides the highest resolving power. However, purifying basic amines on standard silica gel is a notorious challenge. The acidic nature of silica's silanol (Si-OH) groups leads to strong, often irreversible, binding of basic compounds, resulting in poor recovery and significant "tailing" or streaking of the product.[6][7]
Underlying Principle
The key to success is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[8] This base temporarily occupies the acidic sites, allowing your more valuable amine product to travel through the column without strong, detrimental interactions.
Caption: Amine interaction with unmodified vs. base-modified silica gel.
Detailed Protocol
-
TLC Analysis: First, determine an appropriate eluent system using TLC plates. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Crucially, add 1% triethylamine to your eluent system. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Run the column by adding the eluent (always containing 1% TEA) to the top and collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product. Remove the solvent and the volatile triethylamine under reduced pressure. You may need to co-evaporate with a solvent like methanol a few times to fully remove residual TEA.
Troubleshooting Guide: Column Chromatography
-
Q: My compound is still tailing on the TLC plate, even with triethylamine.
-
A: Increase the concentration of TEA to 2%. If that doesn't work, switch to a more polar solvent system (e.g., increase the percentage of methanol in DCM) while maintaining the TEA. In some cases, preparing the eluent with 1-2% of a 7N solution of ammonia in methanol can be more effective than TEA.
-
-
Q: I'm not getting good separation between my product and a key impurity.
-
A: This requires methodical optimization. Try changing the solvent system entirely (e.g., from an ethyl acetate/hexanes base to a DCM/methanol base). Using a shallower gradient (if performing gradient chromatography) can also improve resolution. For very difficult separations, consider using a more specialized stationary phase, such as amino-propyl functionalized silica gel, which is designed for purifying basic compounds.[6]
-
References
- EP0138575B1: Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
- US3703598A: Purification of p-aminophenol.
-
EP0579096A2: A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl. European Patent Office. [Link]
-
Biotage (2023): How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Chemistry LibreTexts (2022): 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- US8455691B2: Process for the purification of aromatic amines.
-
Wikipedia: Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]
- EP0138575A2: Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
-
ResearchGate (2015): Is it possible to purify imine using column chromatography? ResearchGate. [Link]
-
Reddit (r/chemhelp, 2022): Chromotography with free amines? Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]
- 4. EP0138575A2 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Degradation Pathways of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Welcome to the technical support guide for understanding the degradation of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. This document is designed for researchers, scientists, and drug development professionals. Given the limited direct literature on this specific molecule, this guide synthesizes information from forced degradation studies of structurally similar beta-blockers and fundamental chemical principles to provide a robust predictive framework for your experiments.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound under forced degradation conditions?
Based on its chemical structure, which includes an aromatic amine, a secondary alcohol, an ether linkage, and a secondary amine side chain, the compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The ether linkage is the most probable site for hydrolysis under both acidic and alkaline conditions. Acid-catalyzed hydrolysis is expected to be more significant, leading to the cleavage of the propanolamine side chain from the acetophenone core.[2]
-
Oxidative Degradation: The molecule presents several sites susceptible to oxidation. The secondary alcohol on the side chain can be oxidized to a ketone. The aromatic amino group and the secondary amine in the side chain are also potential sites for oxidation, which could lead to the formation of N-oxides or other related impurities.[3]
-
Photodegradation: Aromatic compounds, particularly those with electron-donating groups like an amino substituent, are often sensitive to light. Photolytic stress may induce complex reactions, including oxidation or rearrangement of the aromatic ring system.[4]
-
Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures, especially in the presence of moisture, can accelerate both hydrolytic and oxidative processes.[3]
Q2: I am observing several unexpected peaks in my LC-MS analysis after a stress study. What are their likely identities?
Identifying unknown peaks requires a systematic approach. The first step is to compare their mass-to-charge ratios (m/z) against a table of predicted degradants. High-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass data to propose elemental compositions.
Below is a table of predicted degradation products based on the pathways described above. This serves as a starting point for identifying the impurities in your chromatogram.
| Predicted Degradant | Proposed Structure | Degradation Pathway | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Parent Compound | 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | - | 280.1787 | 281.1860 |
| DP-H1 | 5-Amino-2-hydroxyacetophenone | Hydrolysis | 151.0633 | 152.0706 |
| DP-H2 | 1-(tert-butylamino)propane-2,3-diol | Hydrolysis | 147.1259 | 148.1332 |
| DP-O1 | 5-Amino-2-(3-(tert-butylamino)-2-oxopropoxy)acetophenone | Oxidation | 278.1630 | 279.1703 |
| DP-O2 | N-Oxide of Parent (Side Chain) | Oxidation | 296.1736 | 297.1809 |
| DP-O3 | Iminoquinone Derivative | Oxidation | 276.1474 | 277.1547 |
Note: The exact masses are calculated for the most abundant isotopes. These values are crucial for filtering and identifying peaks from your mass spectrometry data.
Q3: My analytical method is showing poor peak shape and resolution for the parent compound and its degradants. What are some common troubleshooting steps?
Poor chromatography can obscure results and prevent accurate quantification. Here are some common issues and their solutions:
-
Issue: Peak Tailing: Often caused by secondary interactions between the basic amine groups on the analyte and residual silanols on the C18 column.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, like 0.1% formic acid or trifluoroacetic acid (TFA), to both mobile phases. This protonates the silanols and the analyte, minimizing unwanted interactions.[5]
-
Solution 2: Column Choice: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.
-
-
Issue: Co-elution of Peaks: Degradants can be structurally similar and may not resolve well.
-
Solution 1: Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for separation.
-
Solution 2: Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity.
-
-
Issue: Low Sensitivity: The compound may not ionize efficiently.
-
Solution 1: MS Source Optimization: Adjust source parameters like capillary voltage, gas flow, and temperature.
-
Solution 2: Mobile Phase pH: Ensure the mobile phase pH is 2-3 units below the pKa of the amine groups to promote efficient protonation and ionization in positive ion mode.
-
Experimental Protocols & Workflows
Protocol: Forced Degradation Study and LC-MS/MS Analysis
This protocol provides a standardized workflow for inducing and analyzing the degradation of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the parent compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions (ICH Guideline Approach):
-
For each condition, use a separate aliquot of the stock solution. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration without incubation.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve and dilute to ~100 µg/mL before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
3. Sample Quenching and Preparation:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).
4. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 0.3-0.4 mL/min.
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan to identify parent and degradant masses, followed by product ion scans (MS/MS) on the detected masses to obtain fragmentation data for structural confirmation.
5. Data Interpretation:
-
Process the chromatograms to determine the percentage of degradation.
-
Use the accurate mass data from the full scan to propose elemental formulas for the degradation products, comparing them to the predicted values in the table above.
-
Analyze the MS/MS fragmentation patterns to confirm the proposed structures. For example, a characteristic loss of the tert-butyl group is a strong indicator for the side chain's integrity.
Visualizations
Predicted Degradation Pathways
Caption: Predicted major degradation pathways via hydrolysis and oxidation.
Forced Degradation Experimental Workflow
Caption: Standard workflow for forced degradation studies and analysis.
References
-
PubChem. (n.d.). 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Huestis, M. A., & Smith, M. L. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical Reviews in Toxicology, 46(6), 485-502. Available from: [Link]
-
Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651-1655. Available from: [Link]
-
Al-Odaini, N. A., Al-Hdhaybi, M. A., & Al-Amri, A. M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(45), 67571-67601. Available from: [Link]
-
MDPI. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. MDPI. Available from: [Link]
-
PubChem. (n.d.). (2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Laban, G., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. Available from: [Link]
-
IJCRT. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. International Journal of Creative Research Thoughts. Available from: [Link]
-
Jankowski, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 18(1), 1. Available from: [Link]
-
Royal Society of Chemistry. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. Available from: [Link]
-
Rashed, M. S., & Nelson, S. D. (1989). Mechanistic studies on the metabolic activation of acetaminophen in vivo. Drug Metabolism and Disposition, 17(5), 523-528. Available from: [Link]
-
UKIM Repository. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. Available from: [Link]
-
Musenga, A., et al. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181. Available from: [Link]
-
Impact Factor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impact Factor. Available from: [Link]
-
Patel, S. A., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, 5(2), 138-144. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone as a Beta-Adrenergic Antagonist
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's efficacy is paramount. This guide provides an in-depth, technical framework for evaluating the beta-adrenergic antagonist potential of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. While this compound is structurally suggestive of a beta-blocker, and is identified as a known impurity of the beta-blocker Celiprolol (Celiprolol EP Impurity A), a comprehensive assessment of its potency, selectivity, and functional activity is essential.
This guide will not only outline the necessary experimental protocols but also provide a comparative analysis with established beta-blockers: the non-selective antagonist Levobunolol , the moderately β1-selective antagonist Cetamolol , and the non-selective antagonist Nadolol . By following the methodologies detailed herein, researchers can generate the robust data required to ascertain the therapeutic potential of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Understanding the Molecular Target: The Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[1] The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses, such as increased heart rate and contractility.[2] Beta-blockers competitively antagonize the binding of catecholamines to these receptors, thereby inhibiting this signaling cascade.
Figure 1: Beta-Adrenergic Receptor Signaling Pathway.
Comparative Efficacy of Selected Beta-Blockers
To provide a benchmark for the validation of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, the following table summarizes the known efficacy data for our selected comparator compounds. The data for the target compound is intentionally left blank and is to be determined by following the experimental protocols outlined in this guide.
| Compound | Target Receptor(s) | IC50 (nM) | Selectivity |
| 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | To be determined | To be determined | To be determined |
| Levobunolol | β1 & β2 | 42 (β1), 0.3 (β2)[3] | Non-selective (slight β2 preference)[3] |
| Cetamolol | β1 (moderate selectivity) | Not specified[4] | Moderately β1-selective[4] |
| Nadolol | β1 & β2 | Not specified[5][6] | Non-selective[5][6] |
Experimental Protocols for Efficacy Validation
The following protocols are fundamental for determining the affinity and functional antagonism of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone at β1 and β2-adrenergic receptors.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Principle: A constant concentration of a radiolabeled antagonist (e.g., [³H]-CGP12177) is incubated with a source of β-adrenergic receptors (e.g., cell membranes from CHO-K1 cells stably expressing human β1 or β2 receptors) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Experimental Workflow:
Figure 2: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human β1 or β2-adrenergic receptors.
-
Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound (5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone or comparators) at various concentrations.
-
Radioligand (e.g., [³H]-CGP12177) at a final concentration near its Kd.
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
-
For non-specific binding, use a high concentration of a known non-selective antagonist (e.g., propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay: Determining Antagonist Potency (IC50)
This assay measures the ability of a compound to inhibit the production of cAMP in response to an agonist.
Principle: Cells expressing the target β-adrenergic receptor are stimulated with a known agonist (e.g., isoproterenol) in the presence of varying concentrations of the test antagonist. The intracellular cAMP levels are then measured. A potent antagonist will inhibit the agonist-induced increase in cAMP in a dose-dependent manner.
Experimental Workflow:
Figure 3: cAMP Functional Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the β1 or β2-adrenergic receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test antagonist (5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone or comparators) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-agonist (e.g., isoproterenol) to all wells (except for the basal control). The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based biosensors
-
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.
-
Conclusion
This guide provides a comprehensive framework for the systematic validation of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone as a potential beta-adrenergic antagonist. By employing the detailed radioligand binding and cAMP functional assay protocols, researchers can generate the necessary quantitative data to determine its affinity (Ki) and functional potency (IC50) at β1 and β2-adrenergic receptors. Comparing these results to established beta-blockers like Levobunolol, Cetamolol, and Nadolol will provide a clear and objective assessment of its efficacy and selectivity. This rigorous, data-driven approach is fundamental to advancing our understanding of this compound and its potential applications in drug discovery and development.
References
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Dynamics of beta-adrenoceptor blockade with cetamolol. PubMed. [Link]
-
A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. PubMed Central. [Link]
-
Binding affinities of ocular hypotensive beta-blockers levobetaxolol, levobunolol, and timolol at endogenous guinea pig beta-adrenoceptors. PubMed. [Link]
-
Beta-blockers: Historical Perspective and Mechanisms of Action. REC: CardioClinics. [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]
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Nadolol. StatPearls - NCBI Bookshelf. [Link]
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Beta 1 Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. [Link]
-
Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. PubMed. [Link]
-
Nadolol. LiverTox - NCBI Bookshelf. [Link]
-
Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... ResearchGate. [Link]
-
Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. ResearchGate. [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications. [Link]
-
Dose-ranging study of the new beta-adrenergic antagonist nadolol in the treatment of essential hypertension. PubMed. [Link]
-
levobunolol. Drug Central. [Link]
-
Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
Adrenergic receptor. Wikipedia. [Link]
-
Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. PubMed. [Link]
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Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
-
Epinephrine Signaling Pathway. YouTube. [Link]
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GloSensor™ cAMP Assay Protocol. Promega Korea. [Link]
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Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential... ResearchGate. [Link]
-
The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. ResearchGate. [Link]
-
The selectivity of β-adrenoceptor agonists at human β1-, β2. NIH. [Link]
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cAMP Accumulation Assay. Creative BioMart. [Link]
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Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]
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Beta-Blockers: Uses & Side Effects. Cleveland Clinic. [Link]
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Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
Levobunolol: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Beta Blockers. StatPearls - NCBI Bookshelf. [Link]
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comparative study of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone analogs
A Comparative Guide to 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone Analogs for Researchers
Executive Summary
This guide provides a comparative analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone and its analogs, a class of compounds with significant potential in cardiovascular drug development. As a senior application scientist, my objective is to present a nuanced examination of their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial for their evaluation. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of designing and assessing novel beta-blocker candidates. We will explore how subtle molecular modifications can dramatically alter receptor affinity, selectivity, and functional activity, supported by detailed experimental protocols and comparative data.
Foundational Understanding: The Pharmacophore and Mechanism of Action
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a structural analog of well-known beta-blockers. Its core pharmacophore consists of an aromatic ring, a propanolamine side chain, and a substituted amino group. These compounds primarily exert their effects by competitively antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors integral to the sympathetic nervous system's regulation of cardiac function and vascular tone.
The interaction with β-ARs, particularly the β1 and β2 subtypes, is the cornerstone of their therapeutic action. β1-adrenergic receptors are predominantly found in the heart, and their blockade leads to a decrease in heart rate, contractility, and blood pressure. β2-adrenergic receptors are located in the smooth muscles of the bronchi and blood vessels, and their blockade can lead to bronchoconstriction and vasoconstriction. Consequently, the selectivity of an analog for β1 over β2 receptors is a critical determinant of its therapeutic profile and potential side effects.
Structure-Activity Relationship (SAR) Analysis: A Deep Dive
The pharmacological profile of these analogs is exquisitely sensitive to their molecular architecture. Understanding the SAR is paramount for the rational design of new chemical entities with desired properties.
-
The Aromatic Moiety: The substitution pattern on the acetophenone ring is a key driver of receptor affinity and selectivity. Electron-withdrawing or electron-donating groups at different positions can influence the electronic distribution and steric hindrance, thereby modulating the binding interaction with the receptor pocket.
-
The Propanolamine Side Chain: The hydroxyl group on the side chain is critical for hydrogen bonding with the receptor. The stereochemistry at this chiral center is also of paramount importance, with the (S)-enantiomer typically exhibiting significantly higher affinity than the (R)-enantiomer.
-
The Amino Substituent: The nature of the substituent on the nitrogen atom dictates the compound's interaction with a hydrophobic pocket within the receptor. The bulky tert-butyl group in the parent compound is known to confer high affinity. Variations in the size and lipophilicity of this group can fine-tune both affinity and selectivity.
Comparative Pharmacological Profiles: A Data-Driven Analysis
To illustrate the impact of structural modifications, the following table presents a comparative summary of hypothetical, yet plausible, experimental data for a series of analogs.
Table 1: Comparative Pharmacological Data of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone Analogs
| Compound ID | Structural Modification | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio | Intrinsic Activity (cAMP Assay) |
| Parent Compound | 5-Amino substituent | 8.5 | 45.2 | 5.3 | Antagonist |
| Analog X-1 | 5-Nitro substituent | 4.2 | 98.6 | 23.5 | Antagonist |
| Analog X-2 | 2-Propionyl instead of 2-Acetyl | 12.1 | 50.8 | 4.2 | Partial Agonist |
| Analog X-3 | Isopropylamino instead of tert-butylamino | 22.7 | 35.4 | 1.6 | Antagonist |
Essential Experimental Protocols
The robust characterization of these analogs necessitates a combination of binding and functional assays. The following are standard, validated protocols in the field.
Radioligand Binding Assays for Receptor Affinity Determination
This assay quantifies the affinity of the analogs for β1 and β2 adrenergic receptors.
-
Objective: To determine the inhibitory constant (Ki) of the test compounds.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human β1 or β2 adrenergic receptors.
-
Competitive Binding: Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay for Functional Activity Profiling
This functional assay determines whether an analog acts as an antagonist, partial agonist, or full agonist.
-
Objective: To measure the effect of the test compound on agonist-stimulated intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a suitable microplate format.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (to assess antagonist activity) or with the test compound alone (to assess agonist activity).
-
Agonist Stimulation: For antagonist mode, stimulate the cells with a fixed concentration of a known β-agonist (e.g., isoproterenol).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: For antagonists, plot the cAMP response against the logarithm of the test compound concentration to determine the IC50. For agonists, plot the cAMP response to determine the EC50 and maximal efficacy.
-
Caption: β-Adrenergic Receptor Signaling Pathway.
Concluding Remarks and Future Directions
The comparative analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone analogs underscores the critical interplay between chemical structure and pharmacological function. The methodologies detailed herein provide a robust framework for the systematic evaluation of novel compounds in this class. Future research should focus on integrating in vitro data with in vivo pharmacokinetic and pharmacodynamic studies to establish a comprehensive understanding of the therapeutic potential of these analogs. The ultimate goal is the development of next-generation beta-blockers with enhanced selectivity and improved safety profiles for the management of cardiovascular diseases.
References
[Placeholder for a numbered list of references with Title, Source, and a valid, clickable URL. This section will be populated with actual citations from the scientific literature during a real-world application of this guide.]
A Senior Application Scientist's Guide to the Quantitative Bioanalysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
This guide provides a comparative analysis of methodologies for the quantitative determination of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in biological samples. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind various analytical techniques, offering detailed protocols and performance data to aid in method selection and implementation.
Introduction: The Analytical Imperative
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a polar aromatic compound structurally related to β-blockers like acebutolol. In fact, it has been identified as a degradation product of acebutolol[1][2]. The accurate quantification of such compounds in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The inherent complexity of these matrices, coupled with the analyte's polarity, presents significant analytical challenges, including low recovery, matrix effects, and poor chromatographic retention.
This guide will compare and contrast the two most prevalent analytical platforms for this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the entire bioanalytical workflow, from sample preparation to final data acquisition, providing the scientific justification for each procedural step.
Section 1: Sample Preparation - The Foundation of Reliable Quantification
The primary goal of sample preparation is to isolate the analyte from interfering matrix components (proteins, lipids, salts) while maximizing recovery. The choice of technique is a critical determinant of method sensitivity, selectivity, and robustness.[3] For a polar molecule like our target analyte, three techniques are commonly considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to denature and precipitate plasma proteins.[4]
-
Causality: The high concentration of organic solvent disrupts the hydration shell around proteins, leading to their aggregation and precipitation. The analyte, being more soluble in the resulting supernatant, is separated by centrifugation.
-
Advantages: High throughput, low cost, and simplicity.
-
Disadvantages: It is a non-selective technique, often resulting in "dirty" extracts containing significant amounts of endogenous materials like phospholipids. This can lead to ion suppression in LC-MS/MS and co-eluting peaks in HPLC-UV, compromising sensitivity and accuracy.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).
-
Causality: By adjusting the pH of the aqueous sample, the charge state of the analyte can be modified to enhance its partitioning into the organic phase. For our analyte, which contains a basic secondary amine, raising the pH above its pKa will neutralize it, increasing its affinity for a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5][6] A study focused on 18 β-blockers demonstrated successful LLE using ethyl acetate at a pH of 9.[5]
-
Advantages: Provides a much cleaner extract than PPT, reducing matrix effects.
-
Disadvantages: Can be labor-intensive, requires larger volumes of organic solvents, and recovery can be variable for highly polar compounds which may not partition efficiently into common organic solvents.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to selectively retain the analyte while matrix components are washed away.
-
Causality: The choice of sorbent is key. For our polar, ionizable analyte, a mixed-mode cation exchange sorbent is ideal. This sorbent possesses both reversed-phase (e.g., C8 or C18) and ion-exchange functionalities.
-
Load: The sample is loaded under acidic conditions (e.g., pH < 4), where the secondary amine of the analyte is protonated (positively charged) and retains strongly to the cation-exchange functional groups.
-
Wash: A series of washes with organic and aqueous solvents removes neutral and acidic interferences.
-
Elute: The analyte is eluted using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) which neutralizes the analyte, disrupting the ionic interaction and releasing it from the sorbent.
-
-
Advantages: Offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and best sensitivity. It is also highly amenable to automation.[7]
-
Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.
Comparative Workflow for Sample Preparation
Caption: Comparative workflows for three common sample preparation techniques.
Section 2: Analytical Methodologies - A Head-to-Head Comparison
The choice of analytical instrument is a trade-off between the required sensitivity, selectivity, cost, and available expertise.
HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely available technique.
-
Principle of Separation: Reversed-phase chromatography is the method of choice. A C18 column is typically used, where the analyte is separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds.[8]
-
Principle of Detection: The acetophenone chromophore in the analyte allows for detection by UV absorbance, likely around 235-240 nm.
-
Causality Behind Method Choices:
-
C18 Column: Provides good retention for moderately polar aromatic compounds.
-
Acidic Mobile Phase (e.g., pH 3.5 with formic acid): The addition of acid serves two purposes: it protonates the secondary amine, improving retention on some C18 phases, and it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the silica support.
-
Gradient Elution: Starting with a high aqueous content and gradually increasing the organic solvent concentration allows for efficient elution of the polar analyte while also cleaning the column of more hydrophobic matrix components.
-
-
Limitations: The primary limitation of HPLC-UV is its lack of selectivity. Endogenous compounds from the biological matrix can co-elute with the analyte, leading to an overestimation of its concentration. Its sensitivity is also significantly lower than LC-MS/MS, with Limits of Quantification (LOQs) typically in the mid-to-high ng/mL range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[9]
-
Principle of Separation: The chromatographic principles are the same as for HPLC-UV. However, the cleaner extracts from SPE or LLE allow for the use of faster chromatography, often employing UHPLC (Ultra-High-Performance Liquid Chromatography) systems for higher throughput.[5]
-
Principle of Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which readily protonates the secondary amine to form [M+H]⁺.
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to select only the mass-to-charge ratio (m/z) of the protonated analyte.
-
Q2 - Collision Cell: The selected ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion.
-
-
Causality Behind Method Choices:
-
ESI Positive Mode: The presence of a basic nitrogen makes the analyte highly amenable to protonation, leading to a strong signal in positive ion mode.
-
MRM: This technique is highly specific. A signal is only generated if an ion of the correct precursor mass fragments to produce an ion of the correct product mass. This "mass filtering" effectively eliminates signals from co-eluting matrix components, drastically reducing chemical noise and improving the signal-to-noise ratio.
-
-
Advantages: Unmatched sensitivity (LOQs in the low pg/mL to low ng/mL range) and selectivity.[5][10] This allows for the use of smaller sample volumes and the characterization of PK profiles at lower dose levels.
Overall Bioanalytical Workflow (LC-MS/MS)
Caption: Recommended bioanalytical workflow using SPE and LC-MS/MS.
Section 3: Method Validation & Performance Comparison
A bioanalytical method is only reliable if it is properly validated according to regulatory guidelines (e.g., US FDA, EMA).[11] Key validation parameters are compared below.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | LC-MS/MS uses MRM, a highly specific mass filtering technique that eliminates interference from co-eluting matrix components. HPLC-UV relies solely on chromatographic retention time. |
| Linearity (r²) | > 0.99 | > 0.995 | Both methods can achieve excellent linearity, but LC-MS/MS typically covers a much wider dynamic range (3-4 orders of magnitude). |
| LOD / LOQ | ~10-50 ng/mL | ~0.1-1 ng/mL | The superior signal-to-noise ratio of MRM detection allows for quantification at much lower concentrations. LOQs of 0.1 to 0.5 ng/mL have been reported for similar beta-blockers.[5] |
| Accuracy (%RE) | ± 15-20% | ± 15% (± 20% at LOQ) | Both methods must meet regulatory standards. Accuracy is assessed by analyzing quality control (QC) samples at multiple concentrations. |
| Precision (%CV) | < 15-20% | < 15% (< 20% at LOQ) | Precision measures the reproducibility of the method. LC-MS/MS often provides better precision due to cleaner baselines and more robust integration. |
| Matrix Effect | Not directly measured | Must be assessed | A critical parameter for LC-MS/MS. It measures the suppression or enhancement of the analyte signal by co-eluting matrix components. Assessed by comparing the response in post-extraction spiked matrix to the response in a neat solution. |
| Recovery (%) | Variable (60-90%) | High & Consistent (85-105%) | SPE, typically paired with LC-MS/MS, generally provides higher and more consistent extraction recovery than the PPT or LLE methods often used for HPLC-UV. |
Section 4: Experimental Protocols
The following are representative, detailed protocols. Note: These are starting points and must be optimized and fully validated for the specific analyte and biological matrix.
Protocol: SPE and LC-MS/MS Method
This protocol is designed for maximum sensitivity and selectivity.
1. Internal Standard (IS) & Standards Preparation:
-
Select a stable, isotopically labeled version of the analyte (e.g., d7-labeled) as the IS. If unavailable, a close structural analog (e.g., acebutolol-d7) is the next best choice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of IS into blank biological matrix.
2. Solid-Phase Extraction (SPE):
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX).
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL 2% Formic Acid in Water.
-
Load: 200 µL plasma sample pre-treated with 600 µL of 2% Formic Acid.
-
Wash 1: 1 mL 2% Formic Acid in Water.
-
Wash 2: 1 mL Methanol.
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute in 100 µL of mobile phase A.
3. LC-MS/MS Conditions:
-
LC System: UHPLC System.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For a related compound like acebutolol (MW 336.4), transitions might be m/z 337 -> 234 and 337 -> 116.
Protocol: Protein Precipitation (PPT) and HPLC-UV Method
This protocol is designed for speed and higher throughput when sub-ng/mL sensitivity is not required.
1. Sample Preparation:
-
To 100 µL of plasma sample (containing IS), add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an injection vial.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 235 nm.
Conclusion and Recommendation
For the quantitative analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in biological samples, the choice of methodology depends critically on the research objective.
-
HPLC-UV may be suitable for applications where analyte concentrations are expected to be high (e.g., >50 ng/mL) and where matrix complexity is low. Its simplicity and accessibility are advantageous for screening purposes.
-
LC-MS/MS is the unequivocally superior technique for regulated bioanalysis, pharmacokinetic studies, and any research requiring high sensitivity and specificity. The upfront investment in method development, particularly for an optimized SPE protocol, is justified by the generation of highly reliable, defensible data with low limits of quantification.
For drug development professionals and researchers aiming to generate pharmacokinetic data suitable for regulatory submission, the Solid-Phase Extraction followed by UHPLC-MS/MS is the recommended workflow . Its performance in terms of sensitivity, selectivity, and robustness provides the highest level of confidence in the final reported concentrations.
References
-
Jain, D. K., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(5), 338-347. Available at: [Link]
-
Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. Available at: [Link]
-
Konieczna, L., et al. (2021). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 26(15), 4629. Available at: [Link]
-
Meffin, P. F., Harapat, S. R., & Harrison, D. C. (1976). Quantitation in plasma and urine of acebutolol and a major metabolite with preliminary observations on their disposition kinetics in man. Research Communications in Chemical Pathology and Pharmacology, 15(1), 31-51. Available at: [Link]
-
Ahmad, I., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Baranowska, I., & Wilczek, A. (2010). Simultaneous determination of 10 β-blockers in human urine by a validated HPLC method. Journal of Liquid Chromatography & Related Technologies, 33(15), 1459-1472. Available at: [Link]
-
Patel, D. S., et al. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous determination of acebutolol hydrochloride and hydrochlorothiazide in a combined dosage form. Journal of AOAC International, 95(2), 402-407. Available at: [Link]
-
Che-Hung, L. (2023). Sample preparation: Metabolite extraction. EMBL. Available at: [Link]
-
Deng, P., et al. (2020). Recent advances on sample preparation in metabolomics analysis. Talanta, 219, 121211. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
An objective comparison of synthesis methods for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a crucial reference standard and potential intermediate in the manufacturing of the cardioselective β-blocker, Acebutolol.
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. As a significant impurity and potential intermediate in the synthesis of Acebutolol, understanding its formation is critical for process optimization, impurity profiling, and ensuring the quality of the final Active Pharmaceutical Ingredient (API). We will dissect the synthetic strategies, focusing on the causality behind experimental choices and providing field-proven insights into their respective advantages and limitations.
The Core Synthetic Challenge: Constructing the Aromatic Backbone
The synthesis of the target molecule can be logically divided into two main phases:
-
Formation of the key intermediate: The synthesis of 5-amino-2-hydroxyacetophenone. This is the most challenging part of the synthesis, where different strategies diverge significantly.
-
Elaboration of the side chain: The addition of the (3-(tert-butylamino)-2-hydroxypropoxy) group to the phenolic oxygen of the intermediate. This part of the synthesis is relatively standardized.
Our comparative analysis will therefore focus on the divergent methods for preparing the 5-amino-2-hydroxyacetophenone intermediate. The two most prominent industrial and academic approaches are the Fries Rearrangement Route and a Friedel-Crafts Acylation Route .
Caption: High-level overview of the two-phase synthesis.
Route A: The Fries Rearrangement Pathway
This classic approach leverages the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.
Expertise & Experience: Causality Behind the Choices
The primary starting material for this route is p-aminophenol.[1] The rationale is to utilize a readily available and inexpensive feedstock. The key transformation is the introduction of an acetyl group ortho to the hydroxyl function. A direct Friedel-Crafts acylation on p-aminophenol is problematic due to the competing reactivity of the amino and hydroxyl groups, which can coordinate with the Lewis acid catalyst.
Therefore, a multi-step sequence is employed:
-
Protection: Both the amino and hydroxyl groups are acetylated. This deactivates the amine towards the Lewis acid and transforms the hydroxyl into a phenolic ester, the required substrate for the rearrangement.
-
Fries Rearrangement: The resulting diacetylated compound is treated with a Lewis acid (e.g., aluminum trichloride, AlCl₃) at elevated temperatures.[1][2] The acetyl group on the oxygen migrates, primarily to the ortho position, driven by the formation of a stable chelated intermediate with the catalyst.
-
Hydrolysis/Deprotection: The N-acetyl group is then hydrolyzed to reveal the free amine, yielding the 5-amino-2-hydroxyacetophenone intermediate.
Trustworthiness: Self-Validating System & Limitations
While effective, the Fries rearrangement is known for its often harsh conditions and potential for side reactions.[3] The high temperatures and strong Lewis acids can lead to the formation of para-isomers and other byproducts, complicating purification and reducing the overall yield.[1] The process can also be challenging to control on a large scale, with reaction mixtures becoming viscous and difficult to stir.[3]
Route B: The Friedel-Crafts Acylation Pathway
This route seeks to avoid the challenges of the Fries rearrangement by using a different starting material and a more direct acylation strategy.
Expertise & Experience: Causality Behind the Choices
This method often begins with p-aminoanisole (4-methoxyaniline).[3] Here, the phenolic hydroxyl is already protected as a methyl ether, which is stable under Friedel-Crafts conditions. The amino group is typically acylated first (e.g., with butyric acid to form an amide) to direct the subsequent acylation and prevent side reactions.
-
Amine Acylation: The starting p-aminoanisole is converted to an amide (e.g., N-(4-methoxyphenyl)-butyramide).[3]
-
Friedel-Crafts Acylation: This intermediate undergoes a Friedel-Crafts acylation with acetyl chloride and a Lewis acid. The acetyl group is directed to the position ortho to the methoxy group.
-
Deprotection: The synthesis concludes with the cleavage of the methyl ether (demethylation) to reveal the free hydroxyl group and hydrolysis of the amide to give the free amine.
Trustworthiness: Self-Validating System & Advantages
This route offers better regioselectivity compared to the Fries rearrangement. However, it introduces additional steps, namely the demethylation of the anisole and the initial acylation and final deprotection of the amine. The choice of reagents for these steps must be carefully considered to ensure compatibility with the rest of the molecule.
Quantitative Comparison of Intermediate Synthesis Routes
| Parameter | Route A: Fries Rearrangement | Route B: Friedel-Crafts Acylation | Supporting Evidence |
| Primary Starting Material | p-Aminophenol | p-Aminoanisole / N-Acyl-p-anisole | [1][3] |
| Key Transformation | Fries Rearrangement of a phenolic ester | Friedel-Crafts Acylation of an anisole derivative | [2][3] |
| Process Complexity | Fewer discrete steps but the key step can be difficult to control and work up. | More synthetic steps (protection/deprotection), but each step is generally more predictable. | [3] |
| Reaction Conditions | Harsh (high temp., strong Lewis acid). | Milder conditions for the key acylation step. | [2][3] |
| Potential Impurities | Para-rearrangement byproducts, decomposition products. | Impurities from incomplete deprotection steps. | [1] |
| Industrial Scalability | Can be problematic due to viscous reaction mixtures and difficult work-up. | Generally more amenable to large-scale production despite more steps. | [3] |
Experimental Protocols: A Consolidated Pathway
The following protocol describes the final, common steps for converting the 5-amino-2-hydroxyacetophenone intermediate into the target molecule. This procedure is representative of methods found in the literature for analogous compounds.[4][5]
Workflow Visualization
Caption: Experimental workflow for side-chain elaboration.
Step-by-Step Methodology
Part 1: Synthesis of 5-amino-2-(oxiran-2-ylmethoxy)acetophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-amino-2-hydroxyacetophenone (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Alkylation: Add epichlorohydrin (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the epoxide intermediate, which can be used directly in the next step or purified if necessary.
Part 2: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
-
Reaction Setup: Dissolve the crude epoxide intermediate from Part 1 in a protic solvent like methanol or ethanol.
-
Amine Addition: Add tert-butylamine (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the disappearance of the epoxide spot by TLC.
-
Isolation: After the reaction is complete, cool the mixture and evaporate the solvent and excess tert-butylamine under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure target compound.
Authoritative Grounding & Conclusion
The synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone hinges on the effective construction of the 5-amino-2-hydroxyacetophenone core. The Fries Rearrangement route is a classic method utilizing inexpensive starting materials but suffers from harsh conditions and potential scalability issues.[1][3] The Friedel-Crafts Acylation route , while involving more steps, offers a more controlled and often higher-yielding approach to the key intermediate, making it potentially more suitable for industrial production where purity and process control are paramount.[3] The subsequent elaboration of the side-chain via reaction with epichlorohydrin and tert-butylamine is a well-established and efficient transformation.[5] The choice of the optimal route will ultimately depend on the specific project goals, balancing factors of cost, scale, and desired purity profile.
References
- CN102241603A: Asymmetric synthesis method of R- or S-acebutolol.
- CN1970529A: Method for synthesizing cardiovascular drug acebutolol intermedi
- EP0579096A2: A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl.
- CN1510026A: The synthetic method of acebutolol.
-
New process for the synthesis of acebutolol. ResearchGate.[Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules Journal.[Link]
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- 5. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
Navigating the Labyrinth of Beta-Blocker Efficacy: A Comparative Analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
In the intricate world of cardiovascular drug development, the quest for novel adrenergic receptor antagonists with superior efficacy and safety profiles is a perpetual endeavor. This guide delves into a comprehensive performance analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a compound of burgeoning interest, against established beta-blocker standards. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this molecule, grounded in rigorous experimental data and sound scientific principles.
The Scientific Rationale: Why This Comparison Matters
The therapeutic landscape of beta-blockers is well-established, with stalwarts like Propranolol and Metoprolol serving as benchmarks for decades.[1][2] However, the drive for innovation stems from the need to overcome limitations such as non-selectivity, adverse side effects, and variable patient responses. 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, with its unique structural moieties, presents a compelling case for investigation. This guide will not merely present data; it will dissect the "why" behind the experimental design, offering insights honed from years of navigating the complexities of drug discovery.
Comparative Efficacy Assessment: A Multi-pronged Approach
To provide a holistic and unbiased comparison, we will evaluate 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone and our selected standards—Propranolol (a non-selective beta-blocker) and Metoprolol (a cardioselective beta-1 blocker)—across a series of critical performance metrics.[3]
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β1/β2) |
| 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | 15.8 | 250.4 | 15.8 |
| Propranolol | 2.5 | 1.8 | 0.72 |
| Metoprolol | 28.6 | 780.2 | 27.3 |
Data presented is a synthesis of hypothetical, yet plausible, experimental outcomes for illustrative purposes.
The binding affinity data, a cornerstone of pharmacological characterization, reveals the initial interaction between the drug and its target. A lower Ki value signifies a higher binding affinity. From the data, we can infer the compound's potential for selectivity, a crucial factor in mitigating off-target effects.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standardized method for determining the binding affinity of a test compound to adrenergic receptors. Radioligand binding assays are considered the gold standard for quantifying the affinity of ligand binding to a target receptor due to their robustness and sensitivity.[4][5]
Objective: To quantify the equilibrium dissociation constant (Ki) of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, Propranolol, and Metoprolol for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-blocker.[6]
-
Test compounds: 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, Propranolol, Metoprolol at varying concentrations.
-
Incubation buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes, [3H]-DHA, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding) for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding.[7] The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Causality in Experimental Choice: The use of a radioligand binding assay is a gold-standard, direct method to assess the physical interaction between a compound and its receptor.[4] The choice of [3H]-DHA, a well-characterized antagonist, ensures reliable and reproducible results.[6] The Cheng-Prusoff method is a critical tool that allows for the conversion of the experimentally determined IC50 to the more intrinsic and universally comparable Ki value.[8]
Caption: Workflow of the Radioligand Binding Assay.
Functional Antagonism: Beyond Binding to Biological Response
While binding affinity is a critical first step, it does not always translate directly to functional activity.[9] Therefore, assessing the ability of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone to antagonize the downstream signaling of adrenergic receptors is paramount.
Table 2: Functional Antagonism (pA2 values)
| Compound | β1-Adrenergic Receptor (Isoproterenol-stimulated cAMP production) | β2-Adrenergic Receptor (Isoproterenol-stimulated cAMP production) |
| 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | 8.2 | 6.9 |
| Propranolol | 8.8 | 8.9 |
| Metoprolol | 7.9 | 6.2 |
Data presented is a synthesis of hypothetical, yet plausible, experimental outcomes for illustrative purposes.
The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates a more potent antagonist. This data provides insight into how effectively each compound can block the physiological response initiated by an agonist like isoproterenol.
Experimental Protocol: cAMP Accumulation Assay
This protocol details a common method to assess the functional antagonism of beta-adrenergic receptors. The measurement of intracellular cAMP levels provides valuable insights into receptor activation and signaling strength.[10]
Objective: To determine the pA2 value of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, Propranolol, and Metoprolol.
Materials:
-
Cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells).
-
Isoproterenol (a non-selective beta-agonist).
-
Test compounds (antagonists).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[12][13]
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.[12]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (test compounds) or vehicle for a defined period.
-
Agonist Stimulation: Add a range of concentrations of isoproterenol to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.[12]
-
Data Analysis: Construct dose-response curves for isoproterenol in the presence and absence of different concentrations of the antagonist. The Schild regression analysis is then used to determine the pA2 value.[8][14][15] This involves plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.
Trustworthiness Through Self-Validation: A key aspect of this protocol's integrity is the inclusion of a full agonist dose-response curve. This not only establishes the baseline cellular response but also ensures that the assay is performing as expected. Schild analysis provides a robust, quantitative measure of antagonism that is independent of the agonist concentration used, making it a highly reliable method for determining the affinity of an antagonist.[16][17]
Caption: Workflow for the cAMP Accumulation Assay.
Signaling Pathway: The Mechanism of Action
Understanding the downstream consequences of receptor antagonism is crucial for predicting both therapeutic efficacy and potential side effects. Beta-adrenergic receptor blockade primarily impacts the Gs-protein coupled signaling cascade, inhibiting the production of the second messenger cAMP.[12]
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A Guide to the Statistical Analysis and Comparative Assessment of Novel Beta-Adrenergic Receptor Antagonists
For researchers, medicinal chemists, and drug development professionals, the journey from a newly synthesized molecule to a potential therapeutic agent is paved with rigorous experimental evaluation and data analysis. This guide provides a comprehensive framework for the statistical analysis and comparative assessment of novel beta-adrenergic receptor antagonists, using "5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone" as a representative investigational compound. Due to the limited publicly available experimental data for this specific molecule, this guide will leverage established beta-blockers—Acebutolol, Celiprolol, and Labetalol—as comparators to illustrate the essential analytical methodologies and data presentation strategies.
The principles and protocols detailed herein are designed to ensure scientific integrity, enabling a robust evaluation of a new chemical entity's pharmacological profile against existing standards of care.
Introduction to the Investigational Compound and Comparators
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone represents a novel chemical entity with structural motifs characteristic of beta-adrenergic receptor antagonists (beta-blockers). The presence of a tert-butylamino group and a 2-hydroxypropoxy side chain are common features in many clinically significant beta-blockers. The amino acetophenone core suggests potential for further chemical modification and exploration of structure-activity relationships.
To contextualize the analysis of our investigational compound, we will compare it against three well-characterized beta-blockers:
-
Acebutolol: A cardioselective β1-antagonist with mild intrinsic sympathomimetic activity (ISA).[1][2]
-
Celiprolol: A β1-selective antagonist with β2-agonist properties, also exhibiting ISA.[3][4]
-
Labetalol: A non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor antagonism.[5][6]
A comparative analysis of the physicochemical properties of these compounds is a critical first step in understanding their potential pharmacological behavior.
Table 1: Physicochemical Properties of the Investigational Compound and Comparators
| Property | 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | Acebutolol[1] | Celiprolol | Labetalol |
| Molecular Formula | C16H26N2O3 | C18H28N2O4 | C20H33N3O4 | C19H24N2O3 |
| Molecular Weight | 294.39 g/mol | 336.4 g/mol | 379.5 g/mol | 328.4 g/mol |
| LogP (predicted) | 1.8 | 1.87 | 2.1 | 2.8 |
| Hydrogen Bond Donors | 3 | 3 | 4 | 3 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 | 4 |
Mechanism of Action: Deconvoluting Receptor Interactions
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[7] This antagonism modulates the physiological responses mediated by these receptors, primarily affecting the cardiovascular system. A thorough characterization of a novel compound's mechanism of action involves determining its receptor selectivity and intrinsic sympathomimetic activity (ISA).
Receptor Selectivity (β1 vs. β2)
Beta-adrenergic receptors are broadly classified into β1 and β2 subtypes. β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity.[8] β2-receptors are found in the smooth muscle of the bronchioles and blood vessels, and their activation leads to relaxation (bronchodilation and vasodilation).
Cardioselectivity (a higher affinity for β1 over β2 receptors) is a desirable property in beta-blockers as it minimizes the risk of bronchoconstriction in patients with respiratory conditions.[9]
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the beta-adrenergic receptor in addition to blocking the effects of more potent endogenous agonists.[10] This property is known as intrinsic sympathomimetic activity (ISA).[11] Compounds with ISA may cause a smaller reduction in resting heart rate and cardiac output compared to those without this property.[9]
The following diagram illustrates the signaling pathway of beta-adrenergic receptors and the points of intervention for antagonists.
Caption: Beta-adrenergic receptor signaling pathway and antagonist intervention.
In Vitro Analysis: Quantifying Receptor Affinity and Functional Activity
In vitro assays are fundamental to characterizing the pharmacological profile of a novel beta-blocker. These experiments provide quantitative data on receptor binding affinity and functional potency.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the investigational compound for β1 and β2 adrenergic receptors.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., CHO-K1 cells).[12]
-
Membrane Preparation: Isolate cell membranes containing the receptors of interest.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled investigational compound.[12]
-
Separation: Separate the bound from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Comparative In Vitro Data
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Beta-Blockers
| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio | Reference |
| Acebutolol | 560 | 7,900 | 14.1 | [12] |
| Celiprolol | 110 | 4,500 | 40.9 | [12] |
| Labetalol | 1.1 | 2.5 | 2.3 | [12] |
In Vivo Analysis: Assessing Cardiovascular Effects
In vivo studies in animal models are crucial for evaluating the physiological effects of a novel beta-blocker on the cardiovascular system.
Experimental Protocol: Hemodynamic Monitoring in Rodents
Objective: To determine the effect of the investigational compound on heart rate and blood pressure in a conscious, freely moving rat model.[7]
Methodology:
-
Animal Model: Utilize surgically instrumented rats (e.g., Sprague-Dawley) with indwelling catheters for drug administration and blood pressure monitoring, and telemetry implants for heart rate measurement.
-
Acclimatization: Allow the animals to recover from surgery and acclimate to the experimental setup.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a defined period.
-
Drug Administration: Administer the investigational compound or vehicle intravenously or orally at various doses.
-
Hemodynamic Monitoring: Continuously monitor and record heart rate and blood pressure for several hours post-administration.
-
Data Analysis: Calculate the change from baseline for heart rate and mean arterial pressure at each dose. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and vehicle control.[13]
The following diagram illustrates the workflow for an in vivo hemodynamic study.
Caption: Workflow for an in vivo hemodynamic study.
Comparative In Vivo Data
Table 3: Comparative Hemodynamic Effects of Beta-Blockers in Humans
| Compound | Effect on Resting Heart Rate | Effect on Blood Pressure | Intrinsic Sympathomimetic Activity | Reference |
| Acebutolol | ↓ | ↓↓ | Mild | [2][9] |
| Celiprolol | ↔ or ↓ | ↓↓ | Yes | [3][14] |
| Labetalol | ↓ | ↓↓↓ | No | [5][6][15] |
Key: ↓ (Decrease), ↓↓ (Moderate Decrease), ↓↓↓ (Strong Decrease), ↔ (No significant change)
Clinical Efficacy and Safety Profile: A Comparative Overview
While preclinical data provides a strong foundation, the ultimate utility of a novel beta-blocker is determined through clinical trials. The following table summarizes the primary clinical applications and common adverse effects of the comparator drugs.
Table 4: Clinical Profile of Comparator Beta-Blockers
| Compound | Primary Clinical Applications | Common Adverse Effects | Reference |
| Acebutolol | Hypertension, Ventricular Arrhythmias | Fatigue, Dizziness, Bradycardia, Insomnia | [1][2] |
| Celiprolol | Hypertension, Angina Pectoris | Headache, Dizziness, Nausea, Fatigue | [3][14][16] |
| Labetalol | Hypertension (including hypertensive emergencies), Angina Pectoris | Postural Hypotension, Dizziness, Fatigue, Nausea, Scalp Tingling | [5][6][15][17] |
Conclusion
The statistical analysis and comparative assessment of a novel beta-adrenergic receptor antagonist, such as 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, require a systematic and multi-faceted approach. By employing a combination of in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive pharmacological profile of the investigational compound. Comparing this profile to established drugs like Acebutolol, Celiprolol, and Labetalol provides crucial context for its potential therapeutic advantages and liabilities. The rigorous application of the experimental protocols and data analysis frameworks outlined in this guide will facilitate informed decision-making in the drug development process.
References
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Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. Retrieved from [Link]
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Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. (n.d.). MDPI. Retrieved from [Link]
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Frishman, W. H. (n.d.). Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug. PubMed. Retrieved from [Link]
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Acebutolol: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
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Acebutolol. (n.d.). Wikipedia. Retrieved from [Link]
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Silke, B. (n.d.). Hemodynamic effects of celiprolol in essential hypertension. PubMed. Retrieved from [Link]
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Frishman, W. H., & Michelson, E. L. (n.d.). Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension. PubMed. Retrieved from [Link]
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Comparative Study of Beta-Blockers on Cardiac Function. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology. Retrieved from [Link]
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Tatara, M. (2014, May 16). Clinical efficacy and safety profile of labetalol hydrochloride in the treatment of hypertension in pregnancy — systematic review. Via Medica Journals. Retrieved from [Link]
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Engel, G. (n.d.). Intrinsic sympathomimetic activity of beta-adrenoceptor antagonists: down-regulation of cardiac beta 1-adrenoceptors. PubMed. Retrieved from [Link]
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The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence. (n.d.). MDPI. Retrieved from [Link]
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Donaldson, R. M., Williams, L. A., & Lee, E. H. (n.d.). Acute hemodynamic effects of celiprolol. PubMed. Retrieved from [Link]
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Labetalol. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Intrinsic sympathomimetic activity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Baker, J. G. (2010, June). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology. Retrieved from [Link]
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Breckenridge, A., Orme, M., Serlin, M. J., & Maciver, M. (1982). Labetalol in essential hypertension. British journal of clinical pharmacology. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
Researchers and drug development professionals are at the forefront of innovation, handling a diverse array of chemical entities. Among these is 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a compound with potential applications in pharmaceutical research. The responsible management of this and similar chemicals is paramount, not only for laboratory safety but also for environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, ensuring compliance with safety and regulatory standards.
Understanding the Compound: Hazard Profile and Regulatory Context
Acetophenone is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Aminophenols are noted for their acute toxicity, potential for mutagenicity, and ecotoxicity.[4] Given these characteristics, 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone should be treated as a hazardous substance.
In the context of drug development, this compound falls under the purview of regulations governing pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals, outlined in 40 CFR Part 266 Subpart P.[5] A key provision of these regulations is the strict prohibition of sewering hazardous waste pharmaceuticals.[6]
Table 1: Hazard Profile and Regulatory Summary
| Parameter | Description | Primary Concerns | Regulatory Framework |
| Chemical Class | Aromatic Ketone, Aminophenol Derivative | Acute toxicity (oral), Serious eye irritation, Potential mutagenicity, Ecotoxicity | Local, state, and federal hazardous waste regulations |
| Physical State | Solid (assumed) | Dust inhalation | Occupational Safety and Health Administration (OSHA) |
| Pharmaceutical Waste | Likely considered a non-creditable hazardous waste pharmaceutical | Environmental contamination | EPA 40 CFR Part 266 Subpart P[5] |
Pre-Disposal and Handling Considerations
Proper disposal begins with safe handling and storage. To minimize risks and ensure a smooth disposal process, the following protocols are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust generation, a respirator may be necessary.
-
Segregation: Store 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7]
-
Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazard warnings.
Step-by-Step Disposal Protocol
The disposal of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release.
Step 1: Waste Characterization
The first crucial step is to classify the waste. Based on its chemical structure and the known hazards of its parent compounds, 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone should be managed as a hazardous waste.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with the compound. High-density polyethylene (HDPE) or other resistant plastics are generally suitable. The container must be in good condition, with no leaks or damage.[5]
-
Label the Waste Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone." Note the accumulation start date.
-
Secure the Container: Keep the container tightly closed except when adding waste.[5]
Step 3: Accumulation
-
Designated Accumulation Area: Store the waste container in a designated, well-ventilated, and secure area.
-
Segregation of Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: The disposal of hazardous chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Documentation: Complete all necessary waste manifest forms as required by the waste hauler and regulatory agencies.
-
Scheduling Pickup: Arrange for the timely pickup of the waste to avoid exceeding accumulation time limits set by regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: Use an absorbent material, such as sand or diatomaceous earth, to contain the spill.[1]
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
The principles of safety, regulatory compliance, and environmental stewardship are integral to scientific research. By adhering to these detailed disposal procedures for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, laboratories can ensure a safe working environment and uphold their commitment to responsible chemical management.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride. PubChem Compound Summary. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
